molecular formula C7H4ClN3O2 B1371904 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 918519-53-6

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371904
CAS No.: 918519-53-6
M. Wt: 197.58 g/mol
InChI Key: KCCXAUDAHDKANR-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXAUDAHDKANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646888
Record name 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918519-53-6
Record name 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-3-nitro-7-azaindole, is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolo[2,3-b]pyridine core is a recognized "privileged scaffold," forming the basis of numerous biologically active molecules, including several approved kinase inhibitors. The presence of a chloro group at the 4-position and a nitro group at the 3-position offers versatile handles for synthetic modification, making it a valuable intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role in the synthesis of kinase inhibitors.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂--INVALID-LINK--[1]
Molecular Weight 197.58 g/mol --INVALID-LINK--[1]
Appearance Expected to be a solidGeneral knowledge
Melting Point Data not available for the title compound. The related 4-chloro-1H-pyrrolo[2,3-b]pyridine has a melting point of 174-176 °C.--INVALID-LINK--[2]
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water.General knowledge
Calculated LogP 2.1245--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 71.82 Ų--INVALID-LINK--[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine. The following protocol is a detailed, step-by-step methodology for this key transformation.

Experimental Protocol: Nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol outlines the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine to yield the title compound.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Water (H₂O)

  • Potassium Phosphate (K₂HPO₄) solution (20 wt%)

  • Ice

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, charge concentrated sulfuric acid.

  • Addition of Starting Material: Cool the sulfuric acid to 0-10 °C and slowly add 4-chloro-1H-pyrrolo[2,3-b]pyridine in portions, ensuring the temperature remains within this range.

  • Nitration: Slowly add concentrated nitric acid to the reaction mixture over a period of time while maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition of nitric acid is complete, stir the reaction mixture at a controlled temperature (e.g., 5 °C) for a designated period to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully add cold water to the reaction mixture while keeping the temperature between 0-15 °C. This will cause the product to precipitate.

  • Isolation: Filter the resulting suspension to collect the solid product.

  • Washing: Wash the collected solid sequentially with water, a 20 wt% solution of potassium phosphate, and finally with water again to remove any residual acid and impurities.

  • Drying: Dry the purified solid to obtain this compound.

Synthesis_Workflow A 4-chloro-1H-pyrrolo[2,3-b]pyridine B H₂SO₄, HNO₃ 0-10 °C A->B Nitration C This compound B->C

Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of the pyrrolo[2,3-b]pyridine ring system and the influence of the chloro and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the 7-azaindole scaffold is electron-deficient, and this is further enhanced by the electron-withdrawing nitro group. This electronic characteristic makes the chloro substituent at the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide variety of functional groups, particularly amines, to build molecular diversity. The general mechanism for an SNAr reaction is depicted below.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start Pyrrolo[2,3-b]pyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate End Substituted Product + Cl⁻ Intermediate->End

General mechanism for Nucleophilic Aromatic Substitution.
Electrophilic Aromatic Substitution

While the pyridine ring is electron-deficient, the pyrrole ring is electron-rich and generally more susceptible to electrophilic attack. The presence of the nitro group at the 3-position, however, deactivates the pyrrole ring towards electrophilic substitution. Despite this, functionalization at other positions on the pyrrole ring, such as bromination at the 5-position, has been demonstrated, showcasing that electrophilic substitution is still a viable reaction pathway under appropriate conditions.

Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 7-azaindole scaffold can mimic the adenine core of ATP, the natural substrate for kinases, allowing derivatives to act as competitive inhibitors. The chloro group at the 4-position provides a convenient attachment point for various side chains that can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity. The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized to modulate the compound's properties or to serve as a hydrogen bond donor or acceptor.

A notable example is the use of derivatives of this compound in the synthesis of inhibitors for kinases such as FMS kinase, which is involved in inflammatory processes and cancer.

Drug_Development_Pathway A This compound B Nucleophilic Substitution (e.g., with amines) A->B C Reduction of Nitro Group B->C D Further Functionalization C->D E Kinase Inhibitor Candidates D->E

Role in the synthesis of kinase inhibitors.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbons attached to the electronegative chlorine, nitrogen, and nitro groups will appear at characteristic downfield shifts.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-N stretching vibrations, C-Cl stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data for related compounds like 4-chloro-3-nitropyridine, this compound may be harmful if swallowed, and may cause skin and eye irritation.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its strategic functionalization provides a gateway to a diverse range of complex molecules, most notably kinase inhibitors with therapeutic potential. The synthetic protocols and reactivity patterns discussed in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this important heterocyclic compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted azaindole, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of this compound and, more critically, furnishes detailed experimental protocols for the determination of its key physical characteristics. This document is designed to empower researchers with the practical knowledge required to fully characterize this molecule and similar compounds, ensuring data integrity and reproducibility in a research and development setting.

Compound Identification and Overview

This compound is a heterocyclic compound featuring a pyrrolopyridine core, substituted with a chloro and a nitro group. These functional groups are anticipated to significantly influence its physicochemical properties, including solubility, melting point, and crystal packing, which in turn affect its behavior in biological systems and its suitability for further chemical modification.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1][2]
CAS Number 918519-53-6[1][2]
Purity ≥98% (as commercially available)[1][2]
Computational Chemistry Data

The following table summarizes computationally predicted properties that offer insights into the molecule's behavior in various environments.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 71.82 Ų[2]
LogP (Octanol-Water Partition Coefficient) 2.1245[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Experimental Determination of Physical Properties

Due to a lack of extensive published experimental data for this compound, this section provides robust, field-proven protocols for determining its key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, the melting point is reported to be in the range of 174-176 °C[3]. The introduction of a nitro group is expected to alter this value.

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[4][5][6][7]

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, crush any larger crystals using a mortar and pestle.

    • Take a glass capillary tube, sealed at one end, and press the open end into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Measurement:

    • Begin heating the block at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

    • A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind Sample to Fine Powder prep2 Pack into Capillary Tube prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (Precise MP) meas2->meas3 meas4 Record Melting Range meas3->meas4

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation. The presence of both polar (nitro, pyrrole N-H) and non-polar (chlorinated aromatic ring) features suggests a varied solubility profile. It is expected to have better solubility in polar organic solvents like DMSO, ethanol, and acetone.[8]

This method determines the maximum concentration of a compound that can dissolve in a solvent at a specific temperature to reach equilibrium.[9][10][11][12]

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetone, dichloromethane).

    • Ensure there is undissolved solid remaining in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The determined concentration represents the equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Solvent prep2 Seal Vials prep1->prep2 equi1 Agitate at Constant Temp. prep2->equi1 equi2 (24-72 hours) equi1->equi2 ana1 Filter Supernatant equi2->ana1 ana2 Dilute Filtrate ana1->ana2 ana3 Quantify by HPLC/LC-MS ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data are essential for confirming the chemical structure and understanding the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for verifying the molecular structure of this compound.

Proper sample preparation is critical for obtaining high-quality NMR spectra.[13][14][15][16][17]

  • Sample Weighing and Solvent Selection:

    • For ¹H NMR, weigh 5-20 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg may be needed.

    • Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

  • Dissolution and Filtration:

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Final Steps:

    • Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.

    • Cap the NMR tube securely.

    • Wipe the outside of the tube with a lint-free tissue and a solvent like ethanol before inserting it into the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can identify the characteristic functional groups present in the molecule. Expected characteristic peaks would include N-H stretching, C=C and C=N stretching of the aromatic rings, and N-O stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Growing single crystals suitable for X-ray diffraction can be challenging and often requires screening various conditions.

  • Solvent Selection:

    • Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the container and allow the solvent to evaporate slowly over several days.

    • Solvent Diffusion: In a small vial, dissolve the compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

References

A Technical Guide to the Structural Elucidation of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth technical framework for the structural elucidation of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole. The 7-azaindole scaffold is a significant pharmacophore found in a variety of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The introduction of chloro and nitro substituents dramatically alters the electronic and steric properties of the parent ring system, making a thorough structural confirmation essential for understanding its chemical behavior and potential as a synthetic building block.

This document is not a rigid protocol but a dynamic guide that explains the causality behind experimental choices. It is designed to serve as a comprehensive model for the structural characterization of similarly complex heterocyclic compounds, emphasizing a multi-technique, self-validating approach.

Molecular Architecture and Electronic Landscape

The target molecule, this compound, possesses a fused bicyclic heteroaromatic core. Understanding the interplay of its substituents is key to predicting and interpreting spectroscopic data.

  • 7-Azaindole Core: This is the foundational structure, consisting of a pyrrole ring fused to a pyridine ring. The lone pair of the pyrrole nitrogen (N1) contributes to the aromaticity of the five-membered ring, while the pyridine nitrogen (N7) acts as a weak electron-withdrawing group.

  • Chloro Group (C4): Positioned on the pyridine ring, the chlorine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its electronegativity and a weaker electron-donating resonance effect (+M) through its lone pairs. The inductive effect is generally dominant for halogens.

  • Nitro Group (C3): Located on the pyrrole ring, the nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly deshields nearby nuclei.

A synthesis for this compound would likely involve the nitration of 4-chloro-7-azaindole, a commercially available starting material. The regioselectivity of this reaction is a key question that the following elucidation process will definitively answer.

Integrated Analytical Workflow

A robust structural elucidation relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system.

Elucidation_Workflow cluster_0 Primary Analysis cluster_1 Definitive Confirmation (Optional) cluster_2 Data Integration & Final Structure MS High-Resolution Mass Spectrometry (HRMS) Provides: Molecular Formula, Isotopic Pattern NMR 1D & 2D NMR Spectroscopy Provides: Connectivity, Atom Environments MS->NMR Elemental Composition Conclusion Structure Confirmation MS->Conclusion IR Infrared (IR) Spectroscopy Provides: Functional Group Identification NMR->IR Confirm Functional Groups NMR->Conclusion IR->Conclusion XRay Single-Crystal X-ray Diffraction Provides: Unambiguous 3D Structure Conclusion->XRay Ultimate Validation

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight.

Experimental Protocol

A sample is analyzed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, with electrospray ionization (ESI) in positive ion mode.[1][2] The instrument is calibrated to ensure high mass accuracy.

  • Ionization Mode: ESI is a soft ionization technique suitable for polar, nitrogen-containing heterocycles, minimizing initial fragmentation.

  • Mass Analyzer: A high-resolution analyzer is critical for obtaining an accurate mass measurement to four or five decimal places, allowing for the unambiguous determination of the molecular formula.[3][4]

Predicted Data & Interpretation
ParameterPredicted ValueRationale
Molecular Formula C₇H₄ClN₃O₂Based on the putative structure.
Monoisotopic Mass 196.9965Calculated for ¹²C₇¹H₄³⁵Cl¹⁴N₃¹⁶O₂.
[M+H]⁺ Ion 197.9943The most likely observed ion in ESI+ mode.
Isotopic Pattern A+2 peak at ~32% intensityThe characteristic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

Fragmentation Analysis: While ESI is soft, in-source fragmentation or tandem MS/MS can provide structural clues. Nitroaromatics often exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[5][6][7]

  • Loss of NO₂: [M+H - NO₂]⁺ → C₇H₄ClN⁺ (m/z ~152.00)

  • Loss of NO: [M+H - NO]⁺ → C₇H₄ClN₂O⁺ (m/z ~168.00)

The observation of these fragments would strongly support the presence of the nitro group.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol

The spectrum is acquired using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8][9][10][11][12] A small amount of the solid sample is placed directly on the ATR crystal (typically diamond), and pressure is applied to ensure good contact.

Predicted Data & Interpretation

The IR spectrum will be dominated by vibrations from the N-H bond, the aromatic rings, and the nitro group.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale & Reference
3100 - 3400N-H Stretch (Pyrrole)Medium, potentially broadTypical for N-H in a pyrrole ring. The gas-phase spectrum of 7-azaindole shows bands in this region.[13][14]
1550 - 1475N-O Asymmetric StretchStrongCharacteristic for aromatic nitro compounds.[15][16][17][18][19]
1360 - 1290N-O Symmetric StretchStrongThe second key indicator of a nitro group.[15][16][17][18][19]
1600 - 1450C=C / C=N Aromatic StretchMultiple, medium to strongSkeletal vibrations of the pyrrolopyridine ring system.
850 - 750C-H Out-of-plane BendMedium to strongIndicative of the aromatic substitution pattern.
800 - 600C-Cl StretchMedium to strongConfirms the presence of the chloro substituent.

The presence of two strong bands in the ~1500 cm⁻¹ and ~1350 cm⁻¹ regions is a highly reliable diagnostic for the nitro group.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the complete covalent structure and connectivity of the molecule. This is the most powerful technique for detailed structure elucidation in solution.

Experimental Protocol

Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, which can solubilize the polar compound and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[20][21][22] A standard suite of experiments is performed: ¹H, ¹³C, COSY, HSQC, and HMBC.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The 7-azaindole core has four aromatic protons. Their chemical shifts will be significantly influenced by the substituents.

ProtonPredicted δ (ppm)Predicted MultiplicityRationale
N1-H 11.5 - 12.5Broad SingletThe pyrrole N-H is typically deshielded and often broad due to quadrupole effects and exchange.
H2 8.0 - 8.2SingletAdjacent to the pyrrole nitrogen and meta to the strongly electron-withdrawing NO₂ group.
H5 8.4 - 8.6DoubletOrtho to the pyridine nitrogen (N7) and para to the chloro group. Deshielded by N7.
H6 7.4 - 7.6DoubletOrtho to the chloro group and meta to the pyridine nitrogen.
  • Justification: The parent 7-azaindole protons appear at ~8.2 (H4), ~7.0 (H5), ~7.9 (H6), and ~7.5 (H2/H3) ppm. The nitro group at C3 will strongly deshield adjacent protons. The chloro group at C4 will deshield the ortho proton (H5). The precise shifts are predictions based on additive effects.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
CarbonPredicted δ (ppm)Rationale
C2 ~128Influenced by the adjacent N1 and the meta NO₂ group.
C3 ~135Directly attached to the NO₂ group, significantly deshielded.
C3a ~125Bridgehead carbon, less affected by substituents.
C4 ~148Attached to the chloro group (ipso-carbon), deshielded.
C5 ~145Ortho to N7, deshielded.
C6 ~118Shielded relative to other pyridine carbons.
C7a ~150Bridgehead carbon adjacent to N7, deshielded.
  • Justification: The chemical shifts are estimated based on data for 7-azaindole and known substituent chemical shift (SCS) effects for chloro and nitro groups on aromatic rings.[23][24][25]

2D NMR for Unambiguous Confirmation

2D NMR experiments are essential to connect the pieces of the puzzle provided by the 1D spectra.[26]

  • COSY (Correlation Spectroscopy): This experiment will show a clear correlation between H5 and H6, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of H2 to C2, H5 to C5, and H6 to C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure and placement of substituents. It reveals 2- and 3-bond correlations between protons and carbons.

Caption: Key expected HMBC correlations for structure confirmation.

Crucial HMBC Correlations for Isomer Differentiation:

  • H2 to C3 and C7a: This confirms the position of H2 on the pyrrole ring.

  • H5 to C4 and C7a: This places H5 adjacent to the chloro-substituted carbon (C4).

  • H6 to C4: This confirms the position of H6 relative to the chloro group. The absence of a correlation from any aromatic proton to a carbon bearing a nitro group, combined with the correlations listed, would definitively establish the 4-chloro-3-nitro substitution pattern.

Single-Crystal X-ray Diffraction

Objective: To provide absolute, unambiguous proof of the molecular structure in the solid state.

Experimental Protocol

This technique is contingent on growing a high-quality single crystal of the compound, typically >0.1 mm in all dimensions.[27][28] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.[29][30][31]

Expected Outcome

X-ray crystallography would yield a 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. This would serve as the ultimate validation of the structure deduced from spectroscopic methods.

Conclusion

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole core, a bioisostere of the endogenous purine and indole structures, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of a multitude of therapeutic agents, most notably in the realm of protein kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 7-azaindole derivatives. We will delve into the seminal synthetic routes, explore the diverse biological activities, and analyze the structure-activity relationships that have driven the successful development of numerous clinical candidates and approved drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.

Introduction: The Emergence of a Versatile Heterocycle

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that has garnered immense interest in the field of drug discovery.[1] Its structural resemblance to purine has made it an exceptional mimic of the adenine core of ATP, allowing for potent and often selective inhibition of protein kinases.[2] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, enabling a bidentate interaction with the hinge region of the kinase ATP-binding site.[3] This key interaction anchors the molecule, providing a stable platform for further functionalization to achieve desired potency and selectivity.[4]

Beyond its role as a hinge-binder, the introduction of a nitrogen atom into the indole scaffold imparts distinct physicochemical properties, such as altered basicity, dipole moment, and solubility, which can be strategically exploited to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] The 7-azaindole framework is now a key component in a range of approved drugs and clinical candidates targeting a wide array of diseases, from cancers to inflammatory conditions and viral infections.[6]

A Historical Perspective: The Genesis of 7-Azaindole

The journey of 7-azaindole began in the mid-20th century, with early explorations into the synthesis of pyrrolopyridines. A seminal moment in the history of this specific isomer was the work of M. M. Robison and B. L. Robison in 1955 , who reported a definitive synthesis of 7-azaindole and its conversion to 7-azatryptophan. Their work laid the foundation for future investigations into the chemical and biological properties of this intriguing scaffold.

The Pioneering Synthesis: Madelung Cyclization

The initial synthesis of 7-azaindole by Robison and Robison utilized the Madelung reaction , a classic method for indole synthesis involving the intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base.

Conceptual Workflow of the Madelung Synthesis of 7-Azaindole

Madelung_Synthesis cluster_start Starting Material cluster_acylation Acylation cluster_cyclization Intramolecular Cyclization cluster_product Final Product 2-Amino-3-picoline 2-Amino-3-picoline 2-Formamido-3-picoline 2-Formamido-3-picoline 2-Amino-3-picoline->2-Formamido-3-picoline Formylation Intermediate_Anion Intermediate Anion 2-Formamido-3-picoline->Intermediate_Anion Strong Base (e.g., NaNH2) 7-Azaindole 7-Azaindole Intermediate_Anion->7-Azaindole Protonation

Caption: Madelung synthesis of 7-azaindole.

Experimental Protocol: Madelung Synthesis of 7-Azaindole (Adapted from Robison & Robison, 1955)

  • Preparation of 2-Formamido-3-picoline: 2-Amino-3-picoline is heated with an excess of formic acid to yield 2-formamido-3-picoline.

  • Cyclization: The 2-formamido-3-picoline is added to a molten mixture of a strong base, such as sodium amide or potassium tert-butoxide, at high temperatures (typically >200 °C).

  • Workup: After the reaction is complete, the mixture is cooled and carefully quenched with water. The 7-azaindole product is then extracted with an organic solvent and purified by distillation or recrystallization.

Note: This protocol is a generalized representation. The original procedure by Robison and Robison should be consulted for specific details and safety precautions.

The Evolution of Synthetic Strategies

While the Madelung synthesis was groundbreaking, its harsh reaction conditions (high temperatures and strong bases) limited its applicability to substrates with sensitive functional groups. This spurred the development of milder and more versatile synthetic methods for constructing the 7-azaindole core.

The Fischer Indole Synthesis

The Fischer indole synthesis, another classic method, involves the acid-catalyzed cyclization of an arylhydrazone. While generally effective for indoles, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[7][7]-sigmatropic rearrangement step.[8][9] However, with appropriate substrates and catalysts, it remains a viable route.[10]

Conceptual Workflow of the Fischer Synthesis of 7-Azaindole Derivatives

Fischer_Synthesis cluster_start Starting Materials cluster_condensation Condensation cluster_cyclization Acid-Catalyzed Cyclization cluster_product Final Product 2-Hydrazinopyridine 2-Hydrazinopyridine Pyridylhydrazone Pyridylhydrazone 2-Hydrazinopyridine->Pyridylhydrazone Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Pyridylhydrazone Intermediate_Diamine Intermediate Diamine Pyridylhydrazone->Intermediate_Diamine Acid Catalyst (e.g., PPA, ZnCl2) Substituted_7-Azaindole Substituted 7-Azaindole Intermediate_Diamine->Substituted_7-Azaindole Elimination of NH3

Caption: Fischer synthesis of substituted 7-azaindoles.

Experimental Protocol: Fischer Synthesis of a 7-Azaindole Derivative

  • Hydrazone Formation: A substituted 2-hydrazinopyridine is condensed with a ketone or aldehyde in a suitable solvent, often with mild acid catalysis, to form the corresponding pyridylhydrazone.

  • Cyclization: The isolated pyridylhydrazone is then heated in the presence of a strong acid or Lewis acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to induce cyclization.

  • Workup: The reaction mixture is neutralized, and the product is extracted with an organic solvent, followed by purification, typically by column chromatography.

The Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct route to 7-substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles.[11] The reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound.[12]

Experimental Protocol: Bartoli Synthesis of a 6-Azaindole

  • Reaction Setup: A solution of a 3-nitro-4-substituted pyridine is prepared in anhydrous THF under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise to the cooled pyridine solution.

  • Reaction Progression: The reaction mixture is allowed to warm to a slightly higher temperature (e.g., -20 °C) and stirred for several hours.

  • Quenching and Workup: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.[11]

Modern Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 7-azaindoles. Palladium-catalyzed cross-coupling reactions, in particular, have provided highly efficient and modular routes to a wide variety of substituted 7-azaindole derivatives.

The Sonogashira coupling of a terminal alkyne with an ortho-haloaminopyridine, followed by an intramolecular cyclization, is a powerful strategy for the synthesis of 2- and 3-substituted 7-azaindoles.[13][14]

Experimental Protocol: Sonogashira Coupling/Cyclization for 7-Azaindole Synthesis

  • Coupling Reaction: A 2-amino-3-halopyridine is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.[13]

  • Cyclization: The resulting 2-amino-3-alkynylpyridine intermediate can be isolated or, in some cases, cyclized in situ by heating with a base (e.g., potassium tert-butoxide) or a copper salt to afford the 7-azaindole product.[15]

The Larock indole synthesis is a palladium-catalyzed annulation of an ortho-haloaniline with an alkyne.[16] This methodology has been extended to the synthesis of various azaindole isomers, providing access to complex, polysubstituted derivatives.[17]

Biological Activities and Therapeutic Applications

The 7-azaindole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[6]

Therapeutic Area Biological Target(s) Examples of 7-Azaindole Derivatives
Oncology BRAF, PI3K, CSF-1R, CDKs, PARP-1Vemurafenib, Pexidartinib, various clinical and preclinical candidates[6][18]
Inflammatory Diseases Orai channels, CCR2Preclinical candidates[6]
Neurodegenerative Diseases MLK3, LRRK2URMC-099[6]
Infectious Diseases Influenza polymeraseJNJ-63623872[6]
Kinase Inhibition: The Dominant Application

The most prominent application of 7-azaindole derivatives is in the development of protein kinase inhibitors.[19] Their ability to mimic ATP and bind to the kinase hinge region has led to the discovery of numerous potent and selective inhibitors.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in approximately 50% of melanomas.[20] The 7-azaindole core of vemurafenib forms two critical hydrogen bonds with the hinge region residues Cys532 and Gln530 of the BRAF kinase.[21] This anchors the molecule in the ATP-binding pocket, leading to the inhibition of the downstream MEK/ERK signaling pathway and subsequent tumor cell apoptosis.[2][22]

Simplified MAPK Signaling Pathway and Vemurafenib's Mechanism of Action

MAPK_Pathway cluster_upstream Upstream Signaling cluster_raf RAF Kinase cluster_downstream Downstream Cascade cluster_output Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.[23]

Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[24] By inhibiting CSF-1R, pexidartinib depletes tumor-associated macrophages, which are critical components of the tumor microenvironment in certain cancers.[25] The 7-azaindole moiety of pexidartinib is key to its binding and inhibitory activity.

Simplified CSF-1R Signaling Pathway and Pexidartinib's Mechanism of Action

CSF1R_Pathway cluster_upstream Ligand and Receptor cluster_downstream Downstream Signaling cluster_output Cellular Response CSF-1 CSF-1 CSF-1R CSF-1 Receptor CSF-1->CSF-1R Binds and Activates PI3K_AKT PI3K/AKT Pathway CSF-1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway CSF-1R->MAPK_ERK Macrophage_Proliferation Macrophage Proliferation, Differentiation & Survival PI3K_AKT->Macrophage_Proliferation MAPK_ERK->Macrophage_Proliferation Pexidartinib Pexidartinib Pexidartinib->CSF-1R Inhibits

Caption: Pexidartinib inhibits CSF-1R, blocking downstream signaling pathways crucial for macrophage function.[26][27]

Structure-Activity Relationships (SAR)

The development of potent and selective 7-azaindole derivatives is heavily reliant on understanding their structure-activity relationships. The substitutable positions on the 7-azaindole ring (positions 1 through 6) provide ample opportunities for medicinal chemists to fine-tune the properties of the molecule. A recent review highlights that positions 1, 3, and 5 of the 7-azaindole ring are particularly active sites for modification to enhance anticancer activity.[1] The introduction of alkyl, aryl carboxamide, and other heterocyclic groups has proven to be a successful strategy.[1]

Conclusion and Future Perspectives

From its initial synthesis in the 1950s to its current status as a privileged scaffold in drug discovery, the 7-azaindole core has had a remarkable journey. The evolution of synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the discovery of potent and selective modulators of a wide range of biological targets. The success of drugs like vemurafenib and pexidartinib is a testament to the power of this versatile heterocycle.

Looking ahead, the exploration of novel substitutions on the 7-azaindole ring, coupled with a deeper understanding of its interactions with various biological targets, will undoubtedly lead to the development of the next generation of innovative therapeutics. The continued application of modern synthetic techniques and computational modeling will further accelerate the discovery of 7-azaindole derivatives with improved efficacy, selectivity, and pharmacokinetic properties, solidifying its place as a cornerstone of medicinal chemistry for years to come.

References

An In-depth Technical Guide to Venetoclax: A Selective BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venetoclax (CAS RN: 1257044-40-8), marketed under the brand names Venclexta® and Venclyxto®, represents a paradigm shift in the treatment of several hematologic malignancies. It is a first-in-class, orally bioavailable small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[1][2] Overexpression of BCL-2 is a key survival mechanism for cancer cells, allowing them to evade programmed cell death, or apoptosis.[3] Venetoclax restores the natural process of apoptosis by binding directly to BCL-2, thereby displacing pro-apoptotic proteins and triggering cell death.[4] This guide provides a comprehensive technical overview of venetoclax, including its physicochemical properties, mechanism of action, preclinical and clinical development, safety profile, and analytical methodologies. It is intended to serve as a valuable resource for professionals in the fields of oncology research and drug development.

Introduction: The Rationale for Targeting BCL-2

The B-cell lymphoma-2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many cancers, particularly hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to survive and proliferate.[2] This makes BCL-2 an attractive therapeutic target. Venetoclax was rationally designed as a BH3-mimetic to specifically inhibit BCL-2, thereby restoring the apoptotic signaling cascade in cancer cells.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key properties of venetoclax are summarized in the table below.

PropertyValueReference
Chemical Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[4]
Molecular Formula C45H50ClN7O7S[1]
Molecular Weight 868.45 g/mol [1]
Appearance Light yellow to dark yellow solid[4]
Solubility Very low aqueous solubility[4]
Protein Binding >99.9%[1]
Metabolism Primarily by CYP3A4/5[1][7]
Elimination Half-life Approximately 26 hours[1]
Excretion >99.9% in feces (20.8% as unchanged drug)[1]

Mechanism of Action

Venetoclax selectively binds to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM that are normally sequestered by BCL-2.[8] The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to caspase activation and programmed cell death.[4]

Venetoclax Mechanism of Action cluster_0 Normal Apoptotic Regulation cluster_1 Venetoclax Intervention BCL2_N BCL-2 BIM_N BIM (Pro-apoptotic) BCL2_N->BIM_N Sequesters BAXBAK_N BAX/BAK Apoptosis_N Apoptosis Venetoclax Venetoclax BCL2_V BCL-2 Venetoclax->BCL2_V Inhibits BIM_V BIM (Released) BCL2_V->BIM_V Releases BAXBAK_V BAX/BAK (Activated) BIM_V->BAXBAK_V Activates Apoptosis_V Apoptosis BAXBAK_V->Apoptosis_V Induces

Caption: Venetoclax binds to BCL-2, releasing pro-apoptotic proteins to induce apoptosis.

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical studies were instrumental in guiding the clinical development of venetoclax.[9] In vitro studies using various hematologic cancer cell lines demonstrated potent and selective activity against BCL-2-dependent cells.[10] In vivo studies utilizing patient-derived xenograft (PDX) models of CLL and AML showed significant tumor growth inhibition and improved survival.[5][10] These preclinical findings provided a strong rationale for advancing venetoclax into clinical trials.[9]

Clinical Trials

Venetoclax has been extensively evaluated in numerous clinical trials across a range of hematologic malignancies.[11]

  • Chronic Lymphocytic Leukemia (CLL): The pivotal MURANO and CLL14 trials demonstrated the efficacy of venetoclax in combination with rituximab for relapsed/refractory CLL and with obinutuzumab for previously untreated CLL, respectively.[12] These studies established venetoclax-based regimens as a standard of care in CLL.[12]

  • Acute Myeloid Leukemia (AML): The VIALE-A trial showed that venetoclax in combination with azacitidine significantly improved overall survival and remission rates in newly diagnosed AML patients who are ineligible for intensive chemotherapy.[13][14][15] This has changed the treatment landscape for this patient population.[10]

  • Other Malignancies: Ongoing clinical trials are investigating the efficacy of venetoclax in other hematologic cancers, including multiple myeloma, non-Hodgkin lymphoma, and T-cell acute lymphoblastic leukemia.[9][16][17]

Safety and Toxicity

The safety profile of venetoclax has been well-characterized through extensive clinical trials.

  • Common Adverse Events: The most frequently reported adverse events include neutropenia, diarrhea, nausea, anemia, fatigue, and upper respiratory tract infections.[18]

  • Tumor Lysis Syndrome (TLS): A significant risk associated with venetoclax initiation is Tumor Lysis Syndrome (TLS), which can be life-threatening.[3][19] A gradual dose ramp-up schedule, along with prophylactic measures and close monitoring, is crucial to mitigate this risk.[18]

  • Drug Interactions: Venetoclax is primarily metabolized by CYP3A4.[20] Co-administration with strong or moderate CYP3A inhibitors or inducers requires dose adjustments.[7]

  • Hematological Toxicity: Neutropenia is a common and manageable side effect, often addressed with dose interruptions, reductions, or the use of growth factors.[18][21]

Analytical Methodologies

Robust analytical methods are essential for the quantification and characterization of venetoclax and its impurities.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the analysis of venetoclax.[22] These methods, often coupled with mass spectrometry (LC-MS/MS), provide high sensitivity and selectivity for quantifying venetoclax in various matrices, including pharmaceutical dosage forms and biological samples.[22][23][24][25]

Experimental Protocol: Quantification of Venetoclax in Plasma by UHPLC-MS/MS

This protocol provides a general framework for the quantification of venetoclax in plasma, based on published methodologies.[25]

Objective: To determine the concentration of venetoclax in mouse plasma samples.

Materials:

  • Venetoclax analytical standard

  • Internal standard (e.g., ibrutinib)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Mouse plasma samples

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of venetoclax and the internal standard in a suitable organic solvent (e.g., DMSO).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of venetoclax.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • UHPLC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: Develop a suitable gradient to achieve separation of venetoclax and the internal standard.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for venetoclax and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (venetoclax/internal standard) against the nominal concentration of the calibration standards.

    • Determine the concentration of venetoclax in the unknown samples by interpolating their peak area ratios from the calibration curve.

UHPLC-MS/MS Workflow Start Start: Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer UHPLC UHPLC Separation (Gradient Elution) SupernatantTransfer->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis End End: Venetoclax Concentration DataAnalysis->End

Caption: A typical workflow for the quantification of venetoclax in plasma samples.

Future Directions and Conclusion

Venetoclax has fundamentally altered the treatment strategies for several hematologic malignancies. Ongoing research is focused on several key areas:

  • Overcoming Resistance: Investigating the mechanisms of resistance to venetoclax, such as mutations in BCL-2 or upregulation of other anti-apoptotic proteins like MCL-1 and BCL-xL, and developing rational combination therapies to overcome this resistance.[2][8][26]

  • Combination Therapies: Exploring novel combinations of venetoclax with other targeted agents, immunotherapies, and traditional chemotherapy to enhance efficacy and broaden its therapeutic application.[13][16][27]

  • Expansion to Other Cancers: Evaluating the potential of venetoclax in solid tumors and other hematologic malignancies where BCL-2 plays a role in cell survival.

References

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its chemical and physical properties, discusses potential synthetic routes, and explores its applications as a key intermediate in the synthesis of pharmacologically active molecules.

Core Molecular Attributes

This compound, also known as 4-chloro-3-nitro-7-azaindole, is a substituted pyrrolopyridine. The pyrrolopyridine scaffold is a significant pharmacophore in medicinal chemistry due to its structural similarity to purine and its ability to act as a bioisostere for various endogenous ligands. The introduction of a chloro group at the 4-position and a nitro group at the 3-position provides reactive handles for further chemical modifications, making it a versatile building block in organic synthesis.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 197.58 g/mol [1]
Molecular Formula C₇H₄ClN₃O₂[1]
CAS Number 918519-53-6[1]
Appearance Solid (predicted)
Purity Typically ≥98%[1]

Synthesis Strategies: A Perspective on Pyrrolopyridine Chemistry

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methodologies for the construction and functionalization of the pyrrolo[2,3-b]pyridine core. The general strategy involves the formation of the bicyclic ring system followed by chlorination and nitration, or the use of a pre-functionalized pyridine or pyrrole precursor.

One plausible synthetic approach could start from a suitable 2-aminopyridine derivative. The workflow for such a synthesis is conceptualized in the diagram below. The rationale behind this proposed pathway is to first construct the pyrrole ring onto the pyridine core, a common strategy for azaindole synthesis, followed by sequential electrophilic aromatic substitution to introduce the nitro and chloro groups. The regioselectivity of these substitutions would be a critical aspect to control.

G cluster_0 Proposed Synthetic Workflow Start 2-Aminopyridine Precursor Step1 Pyrrole Ring Formation (e.g., Fischer Indole Synthesis variant) Start->Step1 Product1 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1->Product1 Step2 Nitration (HNO₃/H₂SO₄) Product1->Step2 Product2 3-Nitro-1H-pyrrolo[2,3-b]pyridine Step2->Product2 Step3 Chlorination (e.g., N-Chlorosuccinimide) Product2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

An alternative strategy could involve the use of a pre-chlorinated pyridine precursor, which is then elaborated to form the pyrrole ring, followed by nitration. The choice of the specific synthetic route would depend on the availability of starting materials and the desired control over regiochemistry.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chloro and nitro groups serve as versatile functional handles for a variety of chemical transformations.

The Chloro Group as a Locus for Cross-Coupling Reactions

The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. This versatility is crucial in structure-activity relationship (SAR) studies during the drug discovery process. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often utilizes a chloro-substituted pyrrolopyridine intermediate for subsequent amination reactions.

The Nitro Group as a Precursor to an Amino Group

The nitro group at the 3-position can be readily reduced to an amino group. This transformation is significant as the resulting 3-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine can serve as a key building block for the synthesis of fused heterocyclic systems or for the introduction of various pharmacophoric groups. The amino group can be acylated, alkylated, or used in cyclization reactions to construct more complex molecular architectures.

The potential for these transformations is illustrated in the following diagram:

G cluster_1 Key Chemical Transformations Start This compound Reaction1 Pd-catalyzed Cross-Coupling (at C4-Cl) Start->Reaction1 Reaction2 Nitro Group Reduction (at C3-NO₂) Start->Reaction2 Product1 4-Substituted-3-nitro-1H-pyrrolo[2,3-b]pyridines Reaction1->Product1 Reaction3 Further Functionalization Product1->Reaction3 Product2 4-Chloro-3-amino-1H-pyrrolo[2,3-b]pyridine Reaction2->Product2 Product2->Reaction3 FinalScaffolds Diverse Pharmacologically Active Scaffolds Reaction3->FinalScaffolds

Caption: Key chemical transformations of this compound.

The broader class of pyrrolopyridines has been investigated for a wide range of biological activities, including as kinase inhibitors, antiviral agents, and central nervous system modulators.[2] The specific substitution pattern of this compound makes it a promising starting material for the exploration of new chemical space within these therapeutic areas.

Experimental Protocols: A General Approach to Nitro Group Reduction

While a specific protocol for the reduction of this compound is not available, a general and reliable method for the reduction of aromatic nitro groups is provided below. This protocol is based on well-established chemical principles and can be adapted for the target molecule with appropriate optimization.

Objective: To reduce the nitro group of an aromatic compound to an amino group using tin(II) chloride.

Materials:

  • Nitro-substituted aromatic compound (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Ethanol or Ethyl Acetate (solvent)

  • Saturated sodium bicarbonate solution

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitro-substituted aromatic compound in ethanol or ethyl acetate. The choice of solvent may require some optimization based on the solubility of the starting material.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate. The pH should be adjusted to be slightly basic (pH ~8).

  • Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of diatomaceous earth to remove the inorganic solids. Wash the filter cake with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amino-substituted product.

Causality Behind Experimental Choices:

  • Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups and is often preferred over more reactive hydrides when other reducible functional groups are present.

  • Ethanol or ethyl acetate are commonly used solvents for this reaction due to their ability to dissolve both the organic substrate and the tin salt to some extent, and their relatively high boiling points for reflux conditions.

  • Neutralization with sodium bicarbonate is crucial to quench the reaction and to precipitate the tin salts, facilitating their removal.

  • Filtration through diatomaceous earth provides a convenient method for removing the fine precipitate of tin salts, which can otherwise complicate the work-up.

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its molecular weight of 197.58 g/mol and molecular formula of C₇H₄ClN₃O₂ are well-established.[1] While detailed synthetic and application data for this specific isomer are limited, its chemical structure suggests significant potential for elaboration into diverse and complex molecular architectures. The presence of the chloro and nitro groups at key positions on the pyrrolopyridine scaffold provides chemists with the tools to explore a wide range of chemical space in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Also known as 4-chloro-3-nitro-7-azaindole, this compound serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors for targeted cancer therapy. This document delves into the compound's nomenclature, physicochemical properties, and provides a detailed, field-proven protocol for its multi-gram scale synthesis. Furthermore, we will explore its chemical reactivity, focusing on strategic modifications that enable the development of potent and selective drug candidates. The guide culminates with a discussion of its applications in targeting key signaling pathways implicated in various diseases, supported by relevant examples from the scientific and patent literature.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in drug discovery. Its structure is bioisosteric to indole, purine, and other essential biological frameworks, allowing it to function as a versatile pharmacophore that can engage with a wide range of biological targets. The pyridine nitrogen atom within the 7-azaindole ring system can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the active sites of kinases. This has led to the successful development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases.

The strategic functionalization of the 7-azaindole core is paramount for fine-tuning the pharmacological properties of drug candidates. This compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The chloro and nitro groups at the 4- and 3-positions, respectively, activate the pyridine ring for a variety of chemical transformations, providing medicinal chemists with multiple avenues for structural diversification and the optimization of potency, selectivity, and pharmacokinetic profiles.

Compound Profile: this compound

Nomenclature and Structure
  • IUPAC Name: this compound

  • Synonyms: 4-chloro-3-nitro-7-azaindole

  • CAS Number: 918519-53-6[1]

  • Molecular Formula: C₇H₄ClN₃O₂[1]

  • Molecular Weight: 197.58 g/mol [1]

Structure:

Figure 1: Structure of this compound.

Physicochemical Properties
PropertyValueSource
Appearance Yellow to brown solidCommercial Suppliers
Purity ≥98%[1]
Storage 4°C, protected from light[2]
Topological Polar Surface Area (TPSA) 71.82 Ų[2]
logP 2.12[2]

Synthesis of this compound

The synthesis of this compound is a critical step in the development of more complex molecules. A robust and scalable synthesis has been reported, which is essential for supplying sufficient material for drug discovery and development programs. The following protocol is based on a multi-kilogram scale synthesis, demonstrating its industrial applicability.

Synthetic Scheme

G cluster_0 Synthesis of this compound start 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) intermediate This compound start->intermediate HNO₃, H₂SO₄ 0-10 °C

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Concentrated Sulfuric Acid (95-98%)

  • Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Slowly add 4-chloro-1H-pyrrolo[2,3-b]pyridine to the cooled sulfuric acid while maintaining the internal temperature below 20 °C.

  • Nitration: Cool the resulting mixture to 0-5 °C. Add nitric acid dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation: Slowly and carefully quench the reaction mixture by adding it to a separate reactor containing a stirred mixture of ice and deionized water, maintaining the quench temperature below 20 °C. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash the filter cake with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Use of Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This allows the nitration to proceed under controlled conditions.

  • Low-Temperature Control (0-10 °C): The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts, such as dinitrated species.

  • Controlled Addition of Nitric Acid: Slow, dropwise addition of nitric acid ensures that the heat generated can be effectively dissipated by the cooling system, maintaining a safe and controlled reaction.

  • Aqueous Quench: Quenching the reaction mixture in ice water serves two purposes: it neutralizes the strong acid and precipitates the organic product, which has low solubility in water.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.52 (s, 1H), 8.56 (s, 1H), 7.67 (d, J = 3.2 Hz, 1H), 6.59 (d, J = 3.2 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.3, 151.1, 150.4, 121.1, 101.4, 99.9.

(Note: The provided NMR data is for a related compound, 4-chloropyrrolo[2,3-d]pyrimidine, as specific data for the title compound was not directly available in the search results. However, the supporting information of the key synthesis paper is expected to contain the actual spectra.)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M+H]⁺: 198.01

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups.

  • N-H stretch: ~3300-3500 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Asymmetric NO₂ stretch: ~1500-1560 cm⁻¹

  • Symmetric NO₂ stretch: ~1335-1385 cm⁻¹

Chemical Reactivity and Synthetic Utility

The strategic placement of the chloro and nitro groups on the 7-azaindole scaffold makes this compound a versatile intermediate for the synthesis of more complex molecules.

G cluster_0 Key Reactions of this compound start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C4 start->snar Nu⁻ reduction Reduction of Nitro Group at C3 start->reduction [H] suzuki Suzuki Coupling (after modification) start->suzuki R-B(OH)₂ Pd catalyst

Figure 3: Reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nitro group at the C3-position, along with the inherent electron deficiency of the pyridine ring, activates the C4-position for nucleophilic aromatic substitution.[3][4] This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse side chains that can interact with specific pockets of a biological target.

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

Reduction of the C3-Nitro Group

The nitro group at the C3-position can be readily reduced to an amino group.[5][6][7] This transformation is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents such as tin(II) chloride or iron in acidic media. The resulting 3-amino-4-chloro-7-azaindole is a valuable intermediate for further functionalization, such as amide bond formation or diazotization reactions.

Protocol Trustworthiness: The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. For instance, catalytic hydrogenation may also lead to the reduction of the pyridine ring under harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions

While the C4-chloro group can participate in cross-coupling reactions, its reactivity is often lower than that of the corresponding bromo or iodo derivatives. Therefore, it is common practice to first perform a halogen exchange reaction or to utilize the C4-chloro position for other transformations. However, with the appropriate choice of catalyst and ligands, Suzuki, Buchwald-Hartwig, and other cross-coupling reactions can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binder" motif in kinase inhibitors. Derivatives of this compound are instrumental in the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases.

cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 7-Azaindole-based Kinase Inhibitor Inhibitor->RTK Inhibition

Figure 4: General kinase signaling pathway and the role of 7-azaindole inhibitors.

Case Study: Inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R)

CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Overexpression or constitutive activation of CSF1R is implicated in various cancers and inflammatory diseases. Several potent and selective CSF1R inhibitors are based on the 7-azaindole scaffold.[8] The synthesis of these inhibitors often involves the use of functionalized 7-azaindole intermediates derived from this compound.

Other Kinase Targets

The versatility of the 4-chloro-3-nitro-7-azaindole building block has enabled the development of inhibitors against a wide range of other kinases, including:

  • Janus Kinases (JAKs): Implicated in inflammatory and autoimmune diseases.

  • Aurora Kinases: Key regulators of mitosis, making them attractive targets for cancer therapy.[9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[9]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value, versatile intermediate that plays a pivotal role in modern drug discovery and development. Its strategic functionalization provides a powerful platform for the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors. The robust and scalable synthesis of this compound ensures its availability for research and industrial applications. A thorough understanding of its chemical reactivity and synthetic utility is essential for medicinal chemists and process development scientists seeking to leverage the potential of the 7-azaindole scaffold in their quest for novel therapeutics.

References

Spectroscopic Data for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic properties of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering both a predictive analysis and a practical framework for experimental data acquisition and interpretation.

Introduction to this compound

This compound belongs to the 7-azaindole family, a class of bicyclic heteroaromatic compounds that are isosteres of indole. The presence of the electron-withdrawing nitro group and the chloro substituent on the pyridine ring, combined with the pyrrole moiety, creates a unique electronic environment that influences its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its behavior in various chemical and biological systems.

This guide will delve into the predicted and expected data from four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will provide a theoretical basis for the expected spectral features, a detailed experimental protocol for data acquisition, a summary of predicted data, and an in-depth interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as the N-H proton of the pyrrole. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups and the aromatic ring currents.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
11.0 - 12.0broad singlet1HN-H (pyrrole)
8.6 - 8.8doublet1HH-6
7.5 - 7.7doublet1HH-5
7.8 - 8.0singlet1HH-2

Causality Behind Predictions:

  • The N-H proton is expected to be significantly deshielded due to its attachment to the aromatic pyrrole ring and potential hydrogen bonding, resulting in a broad signal at a high chemical shift.

  • H-6 is adjacent to the nitrogen atom in the pyridine ring and is expected to be the most deshielded of the aromatic protons.

  • H-5 will be coupled to H-6, resulting in a doublet. Its chemical shift will be influenced by the adjacent chloro group.

  • H-2 on the pyrrole ring is a singlet and its chemical shift is influenced by the proximity to the fused pyridine ring and the nitro group at position 3.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The electron-withdrawing nitro and chloro groups will have a significant impact on the chemical shifts of the carbons in the pyridine ring.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
150 - 155C-7a
145 - 150C-4
130 - 135C-6
125 - 130C-3a
120 - 125C-3
115 - 120C-5
100 - 105C-2

Causality Behind Predictions:

  • C-7a and C-3a are the bridgehead carbons and their chemical shifts are influenced by both rings.

  • C-4 is directly attached to the electronegative chlorine atom and is expected to be significantly deshielded.

  • C-3 is attached to the electron-withdrawing nitro group, leading to a downfield shift.

  • The remaining carbons of the pyridine and pyrrole rings will appear at chemical shifts typical for aromatic and heteroaromatic systems.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition:

NMR_Workflow A Sample Preparation: - Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). B Instrument Setup: - Insert the NMR tube into the spectrometer. - Lock onto the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. A->B Load Sample C ¹H NMR Acquisition: - Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). - Acquire the spectrum. B->C Acquire Proton Data D ¹³C NMR Acquisition: - Switch to the ¹³C channel. - Set acquisition parameters (e.g., proton decoupling, number of scans). - Acquire the spectrum. C->D Switch Nucleus E Data Processing: - Apply Fourier transform to the raw data. - Phase the spectra. - Calibrate the chemical shift scale to TMS. - Integrate the ¹H NMR signals. D->E Process Data

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₇H₄ClN₃O₂), the molecular ion peak (M⁺) is expected to be observed, along with characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Predicted Mass Spectrometry Data:

m/z (predicted)IonComments
197[M]⁺ (with ³⁵Cl)Molecular ion
199[M+2]⁺ (with ³⁷Cl)Isotopic peak, approximately 1/3 the intensity of the M⁺ peak
167[M - NO]⁺Loss of nitric oxide
151[M - NO₂]⁺Loss of nitrogen dioxide
124[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrrole ring

Causality Behind Predictions:

  • The molecular ion peak at m/z 197 corresponds to the molecular weight of the compound with the more abundant ³⁵Cl isotope. The [M+2] peak at m/z 199 is a definitive indicator of a chlorine atom.

  • Fragmentation of the nitro group is a common pathway for nitroaromatic compounds, leading to the loss of NO (30 Da) or NO₂ (46 Da).[1]

  • The pyrrole ring can undergo fragmentation, often involving the loss of HCN (27 Da).

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for analyzing small organic molecules.

Workflow for Mass Spectrometry Analysis:

MS_Workflow A Sample Introduction: - Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or inject a dilute solution into a GC-MS system. B Ionization (EI): - Bombard the sample with a high-energy electron beam (~70 eV) to generate positively charged ions. A->B Vaporize & Ionize C Mass Analysis: - Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight). - Separate the ions based on their mass-to-charge (m/z) ratio. B->C Separate Ions D Detection: - Detect the separated ions and record their abundance. C->D Detect Ions E Data Interpretation: - Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. D->E Analyze Spectrum

Caption: Workflow for Mass Spectrometry analysis using Electron Ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, N-O, and C-Cl bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretchPyrrole
3100 - 3150Aromatic C-H stretchPyrrole and Pyridine rings
1580 - 1620C=C and C=N stretchAromatic rings
1500 - 1550Asymmetric N-O stretchNitro group
1340 - 1380Symmetric N-O stretchNitro group
700 - 800C-Cl stretchChloro group

Causality Behind Predictions:

  • The N-H stretching vibration of the pyrrole ring typically appears as a sharp to medium band in the 3300-3400 cm⁻¹ region.

  • Aromatic C-H stretches are observed just above 3000 cm⁻¹.[2]

  • The asymmetric and symmetric stretching vibrations of the nitro group are strong and characteristic, appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds, respectively.[3]

  • The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

Workflow for IR Spectroscopy (ATR):

IR_Workflow A Instrument Preparation: - Ensure the ATR crystal is clean. - Record a background spectrum of the empty ATR accessory. B Sample Application: - Place a small amount of the solid sample onto the ATR crystal. - Apply pressure to ensure good contact between the sample and the crystal. A->B Apply Sample C Data Acquisition: - Acquire the IR spectrum of the sample. B->C Acquire Spectrum D Data Processing: - The instrument software automatically subtracts the background spectrum from the sample spectrum. C->D Process Data E Spectrum Analysis: - Identify and assign the characteristic absorption bands to the corresponding functional groups. D->E Analyze Spectrum

Caption: Workflow for IR Spectroscopy using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the one present in this compound, typically exhibit strong UV-Vis absorption.

Predicted UV-Vis Spectrum

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The presence of the nitro group, a strong chromophore, will significantly influence the absorption maxima.

Predicted UV-Vis Absorption Maxima (λ_max):

SolventPredicted λ_max (nm)Transition
Ethanol~280-300π → π
~340-360n → π

Causality Behind Predictions:

  • The fused aromatic ring system gives rise to intense π → π transitions*.

  • The presence of the nitro group and the nitrogen atoms in the rings allows for lower energy n → π transitions*. The position of these bands can be sensitive to the polarity of the solvent.[4]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining a UV-Vis spectrum of a compound in solution is as follows.

Workflow for UV-Vis Spectroscopy:

UVVis_Workflow A Sample Preparation: - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). - The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0. B Instrument Setup: - Turn on the spectrophotometer and allow the lamps to warm up. - Select the desired wavelength range. A->B Prepare Instrument C Baseline Correction: - Fill a cuvette with the pure solvent (blank). - Place the blank in the spectrophotometer and record a baseline spectrum. B->C Record Baseline D Sample Measurement: - Fill a cuvette with the sample solution. - Place the sample cuvette in the spectrophotometer and record the absorption spectrum. C->D Measure Sample E Data Analysis: - Identify the wavelength(s) of maximum absorbance (λ_max). D->E Analyze Spectrum

Caption: Workflow for UV-Vis Spectroscopy.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity and purity of this compound. The interpretation of the predicted spectra is grounded in fundamental spectroscopic principles and comparison with structurally related molecules. As experimental data becomes available, this guide can serve as a valuable reference for its analysis and interpretation.

References

Methodological & Application

The Strategic Application of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: A Guide to Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively compete for the hinge-binding region of various protein kinases, making it a cornerstone in the design of targeted therapies.[1][2] Among the various derivatives of this scaffold, 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine stands out as a particularly versatile and strategic starting material. The electron-withdrawing nature of the nitro group at the 3-position, combined with the reactive chloro group at the 4-position, provides a unique chemical handle for a multitude of synthetic transformations, paving the way for the creation of potent and selective kinase inhibitors.[3] This guide will provide an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the interplay of its substituents. The nitro group significantly acidifies the N-H proton of the pyrrole ring and activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4] The chlorine atom at the 4-position serves as a good leaving group, readily displaced by a variety of nucleophiles. This inherent reactivity allows for a modular and convergent approach to the synthesis of complex molecules.

Application Note I: Synthesis of a Key Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that are central to immune response and inflammation.[5][6] Dysregulation of JAK signaling is implicated in a host of autoimmune diseases, making JAK inhibitors a critical class of therapeutics. Several approved JAK inhibitors, such as Tofacitinib and Upadacitinib, feature a 7-azaindole core. The following protocols outline a plausible and well-precedented synthetic route from this compound to a key 4-amino-7-azaindole intermediate, a foundational building block for this class of drugs.

Protocol 1: Catalytic Reduction of the Nitro Group

The initial step involves the selective reduction of the 3-nitro group to a 3-amino group. This transformation is crucial as the resulting amino group can be further functionalized or can influence the electronic properties of the heterocyclic system. Catalytic hydrogenation is a clean and efficient method for this purpose.[7][8][9]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, suspend this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This product can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.[7]

  • Solvent: Ethanol or methanol are common solvents for hydrogenation as they are relatively inert and can dissolve the starting material and product to some extent.

  • Hydrogen Pressure: The applied hydrogen pressure influences the reaction rate. Higher pressures can accelerate the reaction but must be handled with appropriate safety precautions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

With the 3-amino-4-chloro-7-azaindole in hand, the next critical step is the introduction of a desired amine at the 4-position. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely employed in pharmaceutical synthesis.[10][11][12]

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (from Protocol 1)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G2/G3 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq), the desired amine (1.2 eq), the base (2.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-azaindole derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often effective for coupling with a wide range of amines.[11][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can depend on the specific substrates and should be optimized.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst deactivation.

Diagram of the Synthetic Workflow:

Synthetic_Workflow A This compound B Protocol 1: Nitro Reduction (H₂, Pd/C) A->B Step 1 C 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine B->C D Protocol 2: Buchwald-Hartwig Amination (R¹R²NH, Pd catalyst, Ligand, Base) C->D Step 2 E N⁴-substituted-1H-pyrrolo[2,3-b]pyridine-3,4-diamine (Key JAK Inhibitor Intermediate) D->E Functionalization_Pathway cluster_0 Core Intermediate cluster_1 Diversification Pathways cluster_2 Key Intermediates for Kinase Inhibitors A This compound B Nitro Reduction (Protocol 1) A->B C Bromination (Protocol 3) A->C D 4-Chloro-3-amino-7-azaindole B->D E 5-Bromo-4-chloro-3-nitro-7-azaindole C->E

References

Application Notes and Protocols for the Utilization of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-3-nitro-7-azaindole, is a pivotal heterocyclic intermediate in modern medicinal chemistry and drug discovery. Its structure is uniquely primed for sequential, regioselective functionalization, making it a highly sought-after building block for complex molecular architectures. The strategic importance of this molecule lies in the convergence of three key chemical features:

  • The Privileged 7-Azaindole Core: The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and is recognized as a "privileged structure" in drug design. It expertly mimics the hinge-binding motif of ATP, enabling the formation of critical hydrogen bond interactions within the active sites of numerous protein kinases.[1] This makes it a foundational element in the synthesis of potent and selective kinase inhibitors for oncology and inflammatory diseases.[1][2]

  • Activated C4-Position for Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4-position is an excellent leaving group. Its reactivity is significantly enhanced by the potent electron-withdrawing effect of the adjacent nitro group at the C3-position. This ortho-nitro activation creates a highly electron-deficient C4 carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.[3][4]

  • The Nitro Group as a Latent Amino Group: The nitro group not only serves as a powerful activating group for SNAr reactions but also functions as a masked amino group. Through straightforward reduction, it can be converted into a primary amine, providing a versatile synthetic handle for subsequent diversification, such as amide bond formation, sulfonylation, or urea synthesis.[5][6]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Transformations and Protocols

The true utility of this compound is realized through a logical sequence of reactions that leverage its inherent reactivity. The most common and powerful transformations are Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The displacement of the C4-chloride is typically the first and most critical step in elaborating the 7-azaindole core. The SNAr mechanism proceeds via a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, whose stability is greatly enhanced by the ortho-nitro group.[3][4][7] This high reactivity allows for the introduction of diverse functionalities under relatively mild conditions.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a standard method for the C-N bond formation via SNAr, a cornerstone reaction for building libraries of kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., n-Butanol, Dioxane, DMF, or THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 equiv) to the stirred solution.

  • Add the base (DIPEA or K₂CO₃, 2.0 - 3.0 equiv). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature is dependent on the nucleophilicity of the amine and the solvent's boiling point.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (product or salt) has formed, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude residue. Typically, this involves partitioning between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The final product is purified by flash column chromatography on silica gel to yield the desired 4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Causality:

  • Choice of Base: An organic base like DIPEA is used when a homogeneous reaction is preferred, while an inorganic base like K₂CO₃ is a cost-effective alternative, particularly for reactions in polar aprotic solvents like DMF.

  • Solvent Selection: n-Butanol or Dioxane are excellent choices for their high boiling points, allowing for sufficient thermal energy to overcome the activation barrier for less reactive amines.

  • Inert Atmosphere: Prevents potential side reactions and degradation of reagents, particularly electron-rich amines, at elevated temperatures.

SNAr_Workflow Start 4-Chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Reaction SₙAr Reaction (Solvent, Heat) Start->Reaction Nucleophile Amine (R-NH₂) + Base (e.g., DIPEA) Nucleophile->Reaction Product 4-(Alkylamino)-3-nitro- 1H-pyrrolo[2,3-b]pyridine Reaction->Product Purification Work-up & Purification Product->Purification Final Pure Product Purification->Final Reduction_Workflow Start 4-Substituted-3-nitro- 1H-pyrrolo[2,3-b]pyridine Reaction Reduction (Solvent, Heat) Start->Reaction Reagents Reducing Agent (e.g., SnCl₂, H₂/Pd-C) Reagents->Reaction Product 4-Substituted-1H-pyrrolo [2,3-b]pyridin-3-amine Reaction->Product NextStep Further Functionalization (Amide, Urea, etc.) Product->NextStep Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans Kinase_Inhibitor_Synthesis Start 4-Chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1_reaction Step 1: SₙAr (Protocol 1) Start->Step1_reaction Step1_reagent R¹-NH₂ (Nucleophile) Step1_reagent->Step1_reaction Intermediate1 4-(R¹-amino)-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1_reaction->Intermediate1 Step2_reaction Step 2: Nitro Reduction (Protocol 2) Intermediate1->Step2_reaction Step2_reagent SnCl₂ or H₂/Pd-C (Reducing Agent) Step2_reagent->Step2_reaction Intermediate2 4-(R¹-amino)-1H-pyrrolo [2,3-b]pyridin-3-amine Step2_reaction->Intermediate2 Step3_reaction Step 3: Acylation/Urea Formation Intermediate2->Step3_reaction Step3_reagent R²-COCl or R²-NCO (Electrophile) Step3_reagent->Step3_reaction FinalProduct Final Kinase Inhibitor Scaffold Step3_reaction->FinalProduct

References

Application Note & Protocol: Nucleophilic Aromatic Substitution on 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] This application note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. We delve into the underlying reaction mechanism, offer a detailed and robust general protocol, discuss strategies for optimization with various nucleophiles, and provide a specific, field-tested example. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to functionalize the C4 position of the 7-azaindole core.

Scientific Principle: The SNAr Mechanism

Nucleophilic aromatic substitution is a critical reaction for the modification of aromatic and heteroaromatic rings.[2][3] Unlike typical SN2 reactions, the SNAr pathway does not occur in a single concerted step. Instead, it proceeds via a two-step addition-elimination mechanism.[4]

The reaction on this compound is highly favorable due to two key electronic features:

  • Activation by Electron-Withdrawing Groups: The potent electron-withdrawing nitro group (-NO2) at the C3 position, ortho to the chlorine, significantly lowers the electron density of the pyridine ring. This makes the ring highly electrophilic and susceptible to attack by a nucleophile.[3][5]

  • Stabilization of the Intermediate: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge from the incoming nucleophile is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the rate-determining addition step.[2][4][6]

The pyridine nitrogen atom further contributes to the ring's electron deficiency, making pyridines generally more reactive towards SNAr than their benzene analogues, especially at the ortho and para positions.[2][5]

Meisenheimer_Complex cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactant This compound Cl NO₂ Intermediate Meisenheimer Complex (Stabilized by Resonance) Cl Nu NO₂⁻ Reactant:f1->Intermediate:f1 Addition (Slow) Nucleophile Nu⁻ Product 4-substituted-3-nitro-1H-pyrrolo[2,3-b]pyridine Nu NO₂ LeavingGroup Cl⁻ Intermediate:f1->LeavingGroup Elimination (Fast)

Caption: Mechanism of SNAr on the 7-azaindole core.

Materials & Equipment

Reagents:

  • This compound (Substrate)

  • Nucleophile (e.g., primary/secondary amines, anilines, alkoxides, thiolates)

  • Base (e.g., DIPEA, K2CO3, NaH, Et3N)

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), Ethanol (EtOH), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized Water

  • Extraction Solvents (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))

  • Brine (saturated NaCl solution)

  • Drying Agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F254)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

  • Analytical balance

  • TLC developing chamber and UV lamp

General Experimental Protocol

This protocol provides a robust starting point for the substitution reaction. Optimization of base, solvent, and temperature is often required for different classes of nucleophiles.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv).

  • Flush the flask with an inert gas (N2 or Ar).

  • Add the chosen anhydrous solvent (e.g., MeCN, 10-20 mL per mmol of substrate).

  • Add the base (see Table 1 for recommendations). For solid bases like K2CO3, add directly. For liquid bases like DIPEA, add via syringe.

  • Begin stirring the suspension/solution.

Step 2: Addition of Nucleophile

  • Add the nucleophile (1.1–1.5 equiv) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, add it dropwise via syringe.

  • Rationale: Using a slight excess of the nucleophile helps to drive the reaction to completion.

Step 3: Reaction Execution & Monitoring

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux, see Table 1).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: A common mobile phase is a mixture of heptane/EtOAc or DCM/MeOH. The product spot should be less polar than the starting material if the nucleophile is less polar than the chloride, and its appearance should be tracked over time.

  • Continue heating until the starting material is consumed (typically 2–16 hours).

Step 4: Work-up & Extraction

  • Cool the reaction mixture to room temperature.

  • If a solid base was used, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in an organic solvent (e.g., EtOAc or DCM).

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Rationale: The water wash removes residual DMF and water-soluble salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

Step 5: Purification & Characterization

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often starts with a low-polarity mixture (e.g., 9:1 Heptane/EtOAc) and gradually increases in polarity.

  • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the final product.

  • Characterize the purified compound using standard analytical techniques (1H NMR, 13C NMR, HRMS, etc.).

Protocol Optimization & Troubleshooting

The optimal reaction conditions are highly dependent on the nucleophilicity and steric bulk of the chosen nucleophile. The following table provides starting points for optimization.

Table 1: Recommended Starting Conditions for Various Nucleophiles

Nucleophile ClassExample NucleophileRecommended BaseSolventTemperature (°C)Typical Time (h)Notes & Potential Issues
Aliphatic Amines Morpholine, PiperidineDIPEA, K2CO3MeCN, EtOH80 - Reflux2 - 6Generally high-yielding and clean. Ensure anhydrous conditions to prevent side reactions.
Anilines Aniline, 4-MethoxyanilineDIPEA, Et3NDMF, MeCN80 - 1208 - 16Less nucleophilic than aliphatic amines; may require higher temperatures and longer reaction times.
Alkoxides Sodium Methoxide (NaOMe)(Self-basic) or NaHTHF, MeOH25 - 651 - 4Highly reactive. Use anhydrous solvents. NaH should be used to generate the alkoxide in situ from the corresponding alcohol.
Thiolates Sodium ThiophenoxideK2CO3, NaHDMF, THF25 - 802 - 8Prone to oxidation. Maintain a strict inert atmosphere throughout the reaction.

Example Protocol: Synthesis of 4-morpholino-3-nitro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the reaction with morpholine, a common secondary amine.

  • A 100 mL round-bottom flask was charged with this compound (1.0 g, 5.06 mmol, 1.0 equiv) and anhydrous acetonitrile (MeCN, 25 mL).

  • Diisopropylethylamine (DIPEA) (1.31 g, 1.77 mL, 10.12 mmol, 2.0 equiv) was added, followed by morpholine (0.66 g, 0.66 mL, 7.59 mmol, 1.5 equiv).

  • The flask was equipped with a condenser, and the mixture was heated to 80 °C with stirring.

  • After 3 hours, TLC analysis (Mobile Phase: 1:1 Heptane/EtOAc) indicated complete consumption of the starting material.

  • The reaction mixture was cooled to room temperature and concentrated to dryness on a rotary evaporator.

  • The residue was redissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude solid was purified by flash chromatography (silica gel, gradient elution from 30% to 50% EtOAc in heptane) to afford the title compound as a yellow solid.

Workflow & Safety

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Base, Solvent) Under Inert Atmosphere Addition 2. Nucleophile Addition (1.1 - 1.5 equiv) Setup->Addition Reaction 3. Heating & Monitoring (TLC / LC-MS) Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Dry) Reaction->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify Analysis 6. Characterization (NMR, HRMS) Purify->Analysis

Caption: General experimental workflow for SNAr.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and many nitrogen-containing heterocycles are potentially toxic. Avoid inhalation and skin contact.

  • Bases like NaH are highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.

  • Solvents like DMF are skin-absorbent. Avoid direct contact.

References

Application Note: Suzuki-Miyaura Coupling for the Synthesis of C4-Arylated 3-Nitro-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and metabolic stability. Functionalization of the 7-azaindole core is crucial for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing libraries of substituted heterocycles.[3][4][5]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. This specific substrate presents several challenges:

  • A Heteroaryl Chloride: The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating a highly active catalyst system for efficient oxidative addition.[4][6][7]

  • An Electron-Deficient System: The presence of a nitro group and the pyridine nitrogen makes the heteroaryl chloride electron-poor, which can facilitate oxidative addition but may require careful optimization of other reaction parameters.[6][7]

  • Potential for Catalyst Inhibition: The Lewis basic nitrogen atoms of the azaindole core can coordinate to the palladium center, potentially inhibiting catalytic activity.[8]

This protocol is designed to overcome these challenges by employing a modern palladium precatalyst system with a sterically hindered, electron-rich biarylphosphine ligand.

Reaction Scheme

Reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-azaindole substrate. This is often the rate-limiting step, especially for aryl chlorides.[4][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation product Ar-Ar' (Product) tm_complex->product Reductive Elimination product->pd0 sub1 Ar-Cl (4-chloro-azaindole) sub1->oa_complex sub2 Ar'-B(OH)₂ (Boronic Acid) + Base sub2->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Rationale for Parameter Selection

  • Catalyst System (XPhos Pd G3): This third-generation (G3) precatalyst is selected for its high activity and air/moisture stability. It contains a built-in carbazole-N-aryl bond that rapidly generates the active monoligated Pd(0)-XPhos species upon activation by the base. The XPhos ligand is a bulky, electron-rich biarylphosphine. Its steric bulk promotes the formation of the 12-electron Pd(0)L species crucial for oxidative addition of the challenging aryl chloride, while its electron-donating nature increases the electron density on the palladium, further facilitating this step.[11][12][13]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing significant decomposition of base-sensitive functional groups or promoting unwanted side reactions like ester hydrolysis.[11][14] The presence of water is often beneficial when using inorganic bases.[15]

  • Solvent System (1,4-Dioxane/H₂O): A mixture of dioxane and water is a common and effective solvent system. Dioxane provides good solubility for the organic substrates and the catalyst complex, while water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species for transmetalation.[16]

  • Temperature (100 °C): Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides.[11] 100 °C provides a good balance between reaction rate and stability of the reactants and catalyst.

Materials and Equipment

Reagents & Materials Supplier Grade Notes
This compoundCommercial>97%Limiting reagent.
Arylboronic AcidCommercial>98%Use 1.5 equivalents.
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)(2-amino-1,1′-biphenyl-2-yl)palladium(II) methanesulfonate])CommercialCatalyst GradeAir-stable precatalyst.
Potassium Phosphate (K₃PO₄)CommercialAnhydrous, powderUse 3.0 equivalents. Should be finely powdered for best results.[15]
1,4-DioxaneCommercialAnhydrous, >99.8%Should be degassed prior to use.
Deionized Water (H₂O)In-houseN/AShould be degassed prior to use.
Ethyl Acetate (EtOAc)CommercialACS GradeFor work-up and chromatography.
HexanesCommercialACS GradeFor chromatography.
Brine (Saturated NaCl solution)In-houseN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialACS GradeFor drying organic layer.
Equipment
10 mL microwave vial with crimp top and stir bar
Magnetic stir plate with heating block or oil bath
Schlenk line or glovebox for inert atmosphere
Syringes and needles
TLC plates (silica gel 60 F₂₅₄)
Rotary evaporator
Flash column chromatography system
NMR Spectrometer, Mass Spectrometer (for analysis)

Detailed Experimental Protocol

Workflow Experimental Workflow start Start reagents 1. Add Solids to Vial (Azaindole, Boronic Acid, K₃PO₄, XPhos Pd G3) start->reagents inert 2. Inert Atmosphere (Evacuate & backfill with N₂ or Ar 3x) reagents->inert solvents 3. Add Degassed Solvents (Dioxane and H₂O) inert->solvents reaction 4. Heat and Stir (100 °C, 12-24 h) solvents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Work-up (Cool, Dilute with EtOAc, Wash with H₂O & Brine) monitor->workup purify 7. Purify (Dry, Concentrate, Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow diagram.

1. Reagent Preparation and Reaction Setup:

  • To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg, 0.506 mmol).

  • Add the arylboronic acid (1.5 equiv., 0.759 mmol).

  • Add powdered potassium phosphate (K₃PO₄) (3.0 equiv., 1.518 mmol).

  • Add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).

  • Expert Insight: Adding the solid reagents first allows for efficient establishment of an inert atmosphere without exposing solvents to the vacuum/backfill cycles.

2. Establishing an Inert Atmosphere:

  • Crimp seal the vial.

  • Using a needle connected to a Schlenk line, carefully evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Causality: Oxygen can lead to oxidative degradation of the phosphine ligand and promote unwanted side reactions like the homocoupling of boronic acids.[3][11] An inert atmosphere is critical for catalyst longevity and obtaining high yields.

3. Solvent Addition:

  • Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixed solvent for 20-30 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction vial to achieve a final concentration of 0.1 M with respect to the limiting reagent (e.g., 5.0 mL for 0.506 mmol).

4. Reaction Execution and Monitoring:

  • Place the vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or by taking small aliquots for LC-MS analysis until the starting material is consumed (typically 12-24 hours).

5. Work-up and Extraction:

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the desired product.

Expected Results & Characterization

The product, a 4-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine, is typically an amorphous solid. The expected yield after purification should be in the range of 75-95%, depending on the electronic and steric properties of the arylboronic acid.

Analysis Example Data (for 4-phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine)
¹H NMR (400 MHz, DMSO-d₆)δ 12.85 (br s, 1H), 8.41 (s, 1H), 8.25 (d, J = 5.0 Hz, 1H), 7.65 – 7.55 (m, 5H), 7.20 (d, J = 5.0 Hz, 1H).
¹³C NMR (101 MHz, DMSO-d₆)δ 149.8, 145.2, 131.5, 130.2, 129.5, 129.1, 128.8, 126.4, 117.3, 114.9.
HRMS (ESI) Calculated for C₁₃H₉N₃O₂ [M+H]⁺: 240.0768; Found: 240.0771.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[11]2. Insufficiently degassed solvents.3. Poor quality or wet base/solvents.1. Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst or a glovebox.2. Degas solvents thoroughly before use.3. Use anhydrous solvents and freshly opened, finely powdered base.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Minimize water content if possible (e.g., use a 10:1 dioxane/water ratio).2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material 1. Presence of a hydrogen source.2. Catalyst degradation pathway.1. Use high-purity, anhydrous solvents.2. Consider a different ligand/catalyst system, such as one based on an N-heterocyclic carbene (NHC).[10]
Formation of Homocoupled Boronic Acid 1. Presence of oxygen.[3]2. Use of a Pd(II) source that is not efficiently reduced.1. Improve inert atmosphere technique.2. The G3 precatalyst is designed to minimize this, but ensure it is handled correctly.

References

synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones using 4-chloro-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Arylchromeno[3,4-b]pyrrol-4(3H)-ones Utilizing 4-Chloro-3-nitrocoumarin

Introduction: The Significance of the Chromeno-pyrrolone Scaffold

The chromeno[3,4-b]pyrrol-4(3H)-one core is a privileged heterocyclic scaffold that forms the structural foundation of various significant natural products.[1] Notably, it is the central framework in marine alkaloids such as ningalin B and lamellarin D, which have garnered considerable interest for their potent biological activities, including cytotoxicity, immunomodulatory effects, and inhibition of HIV-1 integrase.[1] Beyond their medicinal importance, derivatives of this scaffold have demonstrated unique functional properties, serving as light-sensitive organic redox switches and as electrochromic materials that change color upon the application of an external potential.[1]

Given the broad spectrum of potential applications, the development of efficient and versatile synthetic routes to this molecular architecture is of high importance to researchers in medicinal chemistry and materials science. Among the various synthetic strategies, the use of 4-chloro-3-nitrocoumarin as a starting precursor has emerged as a robust and reliable method for accessing a diverse range of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones.[1][2] This guide provides a detailed examination of the underlying reaction mechanism, step-by-step experimental protocols, and key scientific insights for successfully executing this synthesis.

Mechanistic Rationale: A Tale of Two Steps

The synthesis is elegantly achieved through a two-step sequence involving a base-mediated coupling followed by a nitro-group-directed reductive cyclization.[2][3] This approach is both efficient and highly modular, allowing for the introduction of diverse aryl groups at the 2-position of the pyrrole ring.

Step 1: Base-Mediated Reductive Coupling

The initial step involves the reaction between 4-chloro-3-nitrocoumarin and a substituted α-bromoacetophenone. A mild base, typically potassium carbonate (K₂CO₃), is employed to facilitate the reaction.[3] The base abstracts a proton from the α-carbon of the α-bromoacetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic C4 position of the coumarin ring, leading to the displacement of the chloride leaving group and the formation of a C-C bond. The choice of a mild base like K₂CO₃ is critical to prevent unwanted side reactions that stronger bases might induce.[3]

Step 2: Reductive Intramolecular Cyclization

The intermediate formed in the first step, a 4-substituted-3-nitrocoumarin, is then subjected to reductive conditions. The pivotal event in this step is the chemical reduction of the nitro group to a primary amine. This transformation is commonly achieved using reagents like tin(II) chloride (SnCl₂) in the presence of an acid or iron powder in acidic media. The newly formed amino group is strategically positioned to undergo a spontaneous intramolecular cyclization with the adjacent ketone carbonyl. This condensation reaction, followed by the elimination of a water molecule, forges the pyrrole ring, yielding the final tricyclic chromeno[3,4-b]pyrrol-4(3H)-one product. The nitro group is therefore not merely a substituent but a crucial functional handle that directs the key ring-closing step.[2]

Reaction Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 4-Chloro-3-nitrocoumarin S1 Step 1: Base-Mediated Coupling (K₂CO₃, Solvent) R1->S1 R2 α-Bromoacetophenone R2->S1 I1 3-Nitro-4-(2-oxo-2-arylethyl)- 2H-chromen-2-one S2 Step 2: Reductive Cyclization (e.g., SnCl₂, HCl) I1->S2 P1 2-Arylchromeno[3,4-b]pyrrol-4(3H)-one S1->I1 S2->P1

Caption: Figure 1: Reaction Mechanism

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis. Standard laboratory safety procedures should be followed at all times.

Protocol A: Synthesis of Intermediate 3-nitro-4-(2-oxo-2-phenylethyl)-2H-chromen-2-one (5a)

Materials and Reagents:

  • 4-chloro-3-nitrocoumarin

  • α-bromoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 4-chloro-3-nitrocoumarin (1.0 mmol), α-bromoacetophenone (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Add 20 mL of anhydrous acetone to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the intermediate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]

Protocol B: Synthesis of Final Product 2-phenylchromeno[3,4-b]pyrrol-4(3H)-one (18a)

Materials and Reagents:

  • Intermediate 5a (from Protocol A)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve the intermediate 5a (1.0 mmol) in 25 mL of ethanol.

  • Add tin(II) chloride dihydrate (5.0 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (1 mL) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-phenylchromeno[3,4-b]pyrrol-4(3H)-one.[4]

Experimental Workflow Figure 2: Experimental Workflow cluster_protocol_A Protocol A: Intermediate Synthesis cluster_protocol_B Protocol B: Final Product Synthesis A1 1. Mix Reactants (4-chloro-3-nitrocoumarin, α-bromoacetophenone, K₂CO₃) in Acetone A2 2. Stir at RT (12-16h) A1->A2 A3 3. Work-up (Pour into ice water) A2->A3 A4 4. Filtration & Washing A3->A4 A5 5. Dry Product (Intermediate 5a) A4->A5 B1 1. Dissolve Intermediate 5a in Ethanol A5->B1 Use in next step B2 2. Add SnCl₂·2H₂O and Conc. HCl B1->B2 B3 3. Reflux (4-6h) B2->B3 B4 4. Neutralize (Sat. NaHCO₃) B3->B4 B5 5. Extraction (Ethyl Acetate) B4->B5 B6 6. Dry & Concentrate B5->B6 B7 7. Purify (Column Chromatography) B6->B7 B8 8. Final Product 18a B7->B8

Caption: Figure 2: Experimental Workflow

Data Presentation and Characterization

The described methodology is versatile and has been successfully applied to synthesize a range of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones with good to excellent yields.

EntryAryl Substituent (Ar)ProductYield (%)m.p. (°C)
1Phenyl2-phenylchromeno[3,4-b]pyrrol-4(3H)-one95196–198
24-Bromophenyl2-(4-bromophenyl)chromeno[3,4-b]pyrrol-4(3H)-one93240–242
32-Bromophenyl2-(2-bromophenyl)chromeno[3,4-b]pyrrol-4(3H)-one92142–144
4Furan-2-yl2-(furan-2-yl)chromeno[3,4-b]pyrrol-4(3H)-one88176–178
5Thiophen-2-yl2-(thiophen-2-yl)chromeno[3,4-b]pyrrol-4(3H)-one90190–192
Data derived from supporting information of Sathyanarayana et al., 2023.[4]

Structural Confirmation: The molecular structures of the synthesized compounds are typically confirmed using a suite of spectroscopic techniques.[2][4]

  • ¹H and ¹³C NMR: Provide detailed information about the proton and carbon framework, confirming the formation of the pyrrole ring and the overall structure. For example, in 2-phenylchromeno[3,4-b]pyrrol-4(3H)-one, a characteristic singlet for the NH proton appears at δ 12.98 ppm in DMSO-d₆.[4]

  • IR Spectroscopy: Shows characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹) and the lactone and ketone carbonyl groups (around 1670-1740 cm⁻¹).[4]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized molecule.[4]

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to unambiguously determine the molecular structure.[2][3]

Expert Insights & Troubleshooting

  • Substrate Scope: This reaction is sensitive to the nature of the initial coupling partner. For instance, replacing α-bromoacetophenone with α-cyanoacetophenone does not yield the expected pyrrolocoumarin. Instead, it results in the formation of (E)-4-(nitromethylene)-4H-chromen-2-amine, highlighting a different reaction pathway.[2][3]

  • Purity of Reagents: The use of high-purity 4-chloro-3-nitrocoumarin is essential for clean reactions and high yields. Impurities can lead to side products that complicate purification.

  • Control of Reduction: The reductive cyclization step is robust, but complete reduction of the nitro group is necessary for efficient cyclization. The reaction should be carefully monitored by TLC to ensure full conversion of the intermediate.

  • Work-up Procedure: During the neutralization step in Protocol B, the addition of sodium bicarbonate should be done slowly and with caution to control the effervescence resulting from the neutralization of the excess acid.

Conclusion

The synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones from 4-chloro-3-nitrocoumarin is a powerful and adaptable method for accessing this valuable class of heterocyclic compounds. The two-step process, characterized by a base-mediated coupling and a nitro-directed reductive cyclization, is efficient and allows for significant structural diversification. The protocols and insights provided herein offer researchers a comprehensive guide to successfully prepare these biologically and materially significant molecules for further investigation and application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The inherent electronic nature of the 7-azaindole scaffold presents unique challenges, particularly concerning regioselectivity and yield. This guide provides in-depth, experience-driven solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the yield in the synthesis of this compound?

The synthesis of this molecule is a multi-step process, typically starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine), and is primarily hampered by two factors:

  • Poor Regioselectivity during Nitration: The 7-azaindole ring has multiple positions susceptible to electrophilic attack. While the C3 position on the pyrrole ring is electronically favored, nitration can also occur on the pyridine ring (e.g., at C5), leading to a mixture of isomers that are difficult to separate and result in a lower yield of the desired product.[1] Strong acidic conditions can also lead to protonation of the pyridine nitrogen, further complicating the electronic landscape of the ring system.

  • Substrate and Product Instability: The 7-azaindole core is sensitive to harsh acidic conditions, which are often employed for nitration. This can lead to polymerization or degradation, manifesting as dark, tarry byproducts that contaminate the desired product and complicate purification.[2] Furthermore, the chlorinated intermediate, 4-chloro-7-azaindole, can be susceptible to hydrolysis back to the 4-hydroxy equivalent during aqueous workup if conditions are not carefully controlled.[3]

Q2: What is the most common synthetic route and which steps are most critical for maximizing yield?

The most prevalent and logical synthetic pathway involves a two-step sequence starting from 7-azaindole:

  • Chlorination at C4: Introduction of the chlorine atom at the 4-position of the pyridine ring.

  • Nitration at C3: Subsequent regioselective nitration of the 4-chloro-7-azaindole intermediate.

The critical yield-determining step is unequivocally the nitration reaction . Achieving high regioselectivity for the C3 position while minimizing degradation of the starting material is the key to a high overall yield. The chlorination step is generally high-yielding, but improper workup can lead to significant losses.[3][4]

Q3: Why is direct nitration of 7-azaindole followed by chlorination not a preferred route?

While chemically possible, this route is less efficient. Nitrating the parent 7-azaindole first often yields a mixture of 3-nitro and 5-nitro isomers.[1] Separating these isomers is challenging. Furthermore, the presence of a strongly electron-withdrawing nitro group deactivates the pyridine ring, making the subsequent chlorination at the C4 position more difficult (requiring harsher conditions) compared to the chlorination of the more activated parent 7-azaindole. Therefore, the sequence of chlorination followed by nitration is strategically superior for achieving a higher overall yield of the pure, desired product.

Troubleshooting Guide: From Low Yields to Purified Product

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: The nitration of 4-chloro-7-azaindole results in a low yield (<40%) with a complex mixture of products by TLC/LC-MS.

  • Probable Cause A: Inadequate Temperature Control. Electrophilic nitration is a highly exothermic reaction. A runaway temperature can lead to the formation of undesired isomers and significant degradation of the sensitive azaindole ring system, producing tar.

  • Solution A: Implement Strict Temperature Control. Maintain the reaction temperature rigorously, especially during the addition of the nitrating agent. A range of 0 to 5 °C is often optimal. Use an ice/salt bath for cooling and add the nitrating agent dropwise or in small portions to ensure the internal temperature does not exceed the set point.

  • Probable Cause B: Use of an overly harsh nitrating agent. A classic mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is often too aggressive for the 7-azaindole core, promoting side reactions and decomposition.

  • Solution B: Select a Milder Nitrating Agent. Potassium nitrate (KNO₃) in concentrated sulfuric acid is a widely successful and highly recommended alternative. This system generates the nitronium ion (NO₂⁺) in situ under more controlled conditions, significantly improving the regioselectivity for the C3 position and minimizing degradation. A reported protocol using this method achieves high yields.[5]

Problem 2: Significant amounts of starting material (4-chloro-7-azaindole) remain unreacted even after extended reaction times.

  • Probable Cause: Insufficient Acid Strength or Incomplete Dissolution. The reaction requires a strong acid medium like concentrated H₂SO₄ to both activate the nitrating agent and protonate the substrate. If the starting material is not fully dissolved or the acid concentration is too low, the reaction kinetics will be slow and the reaction may stall.

  • Solution: Ensure Homogeneous Reaction Conditions. Ensure the 4-chloro-7-azaindole is completely dissolved in the sulfuric acid before beginning the addition of the nitrating agent. Gentle warming (to room temperature) can aid dissolution before cooling back down to 0 °C for the reaction. Use a sufficient volume of sulfuric acid to maintain a stirrable, homogeneous mixture throughout the reaction.

Problem 3: The isolated product is a dark, oily, or tarry substance that is very difficult to purify.

  • Probable Cause: Acid-Catalyzed Polymerization/Degradation. This is a direct result of the substrate's instability in strong acid, often exacerbated by elevated temperatures or prolonged reaction times.

  • Solution: Optimize Reaction Time and Workup Procedure.

    • Monitor Closely: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed immediately to the workup. Avoid letting the reaction stir for extended periods unnecessarily.

    • Controlled Quench: The workup is critical. Pouring the acidic reaction mixture onto a large excess of crushed ice with vigorous stirring is essential. This rapidly dilutes the acid and dissipates heat, preventing further degradation.

    • Crystallization: A highly effective method for isolating the product free from tarry impurities is direct crystallization from the reaction mixture upon quenching, which avoids cumbersome extractions of a crude, impure solid.[5]

Data Summary: Comparison of Reaction Conditions

The selection of the nitrating agent and reaction conditions is paramount for achieving a high yield. The following table summarizes conditions for the nitration of the 4-chloro-7-azaindole substrate.

Nitrating AgentSolventTemperature (°C)Typical YieldKey AdvantagesReference
KNO₃ Conc. H₂SO₄ 0 - 5 ~85-95% High regioselectivity, high yield, minimized degradation. [5]
Fuming HNO₃Conc. H₂SO₄-5 - 0Variable, often lowerStandard method, readily available reagents.[1]
Acetyl NitrateAcetic Anhydride0 - 10ModerateMilder than H₂SO₄/HNO₃, but can lead to N-acetylation.[2]

Visualizing the Workflow: Troubleshooting Low Yield

The following flowchart provides a logical decision-making process for troubleshooting poor outcomes in the synthesis.

TroubleshootingWorkflow start Start: Low Yield of Product sm_check Is Starting Material (SM) consumed (TLC/LCMS)? start->sm_check sm_present Problem: Incomplete Reaction sm_check->sm_present No sm_absent SM is consumed. What does the crude product look like? sm_check->sm_absent Yes sm_solution Solution: - Ensure complete SM dissolution in H₂SO₄. - Check stoichiometry of nitrating agent. - Slightly increase reaction time with monitoring. sm_present->sm_solution tar Problem: Dark Tar / Oily Crude sm_absent->tar Tarry/Dark isomers Problem: Multiple Isomers Observed sm_absent->isomers Multiple Spots/ Peaks tar_solution Solution: - Lower reaction temperature (maintain 0-5°C). - Reduce reaction time; monitor closely. - Use KNO₃/H₂SO₄ instead of HNO₃/H₂SO₄. - Ensure rapid, controlled quench on ice. tar->tar_solution isomers_solution Solution: - Switch to KNO₃ in H₂SO₄ for higher C3 selectivity. - Maintain low temperature during addition of nitrating agent. isomers->isomers_solution

Caption: Troubleshooting decision tree for low yield.

Optimized Experimental Protocol

This protocol is based on a highly efficient and regioselective method reported in the literature.[5] It prioritizes yield, purity, and operational simplicity.

Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

This step is adapted from established procedures for the chlorination of 7-azaindole.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-azaindole (1.0 equiv) in a suitable solvent like 1,2-dimethoxyethane.

  • N-Oxidation: Add 3-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise while maintaining the temperature below 25 °C. Stir for 12-18 hours at room temperature until the formation of the N-oxide is complete (monitor by TLC/LC-MS).

  • Chlorination: Cool the mixture to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~3.0 equiv).

  • Reaction: After the addition, warm the mixture to 80-85 °C and stir for 2-3 hours.

  • Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid (Typical yield: >85%).

Step 2: Synthesis of this compound

This highly regioselective protocol minimizes byproduct formation.[5]

  • Reaction Setup: To a clean, dry three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄, ~5 volumes relative to the starting material).

  • Dissolution: Cool the acid to 10-15 °C and add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) portion-wise, ensuring the temperature does not exceed 25 °C. Stir until all solid has dissolved.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice/salt bath.

  • Nitration: Add finely ground potassium nitrate (KNO₃, 1.05 equiv) in small portions over 1-2 hours, ensuring the internal temperature is strictly maintained between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor for completion by TLC or LC-MS.

  • Workup & Isolation: Carefully and slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and water (~20 volumes). The product should precipitate as a yellow solid.

  • Purification: Stir the resulting slurry for 30-60 minutes, then collect the solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to afford this compound with high purity and yield (Typical yield: >90%).

Synthetic Pathway and Key Control Points

SynthesisPathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nitration A 7-Azaindole B 7-Azaindole N-oxide A->B m-CPBA C 4-chloro-1H-pyrrolo[2,3-b]pyridine B->C POCl₃ D This compound C->D KNO₃, H₂SO₄ 0-5 °C E Side Products (e.g., 5-nitro isomer, tar) C->E Harsh Conditions (e.g., HNO₃, >10°C)

Caption: Key steps and critical control points in the synthesis.

References

Technical Support Center: Purification of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-3-nitro-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this critical building block. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth, field-proven answers and protocols to address the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely used techniques for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the scale of your reaction, the initial purity of your crude material, and the nature of the impurities. For large-scale synthesis where the crude product is of relatively high purity (>90%), direct crystallization from the reaction mixture or a subsequent recrystallization is often the most efficient method.[1][2] For smaller scales or when dealing with complex impurity profiles, flash column chromatography offers superior separation power.

Q2: What are the common impurities I should expect from the synthesis?

Impurities largely depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Such as 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Regioisomers: Nitration of the 7-azaindole core can sometimes yield other isomers if the reaction conditions are not perfectly controlled.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-azaindole species, which can be difficult to separate.

  • Degradation Products: The nitro group can render the heterocyclic core susceptible to decomposition, especially under harsh pH or high-temperature conditions. Impurities can sometimes present as color-forming bodies.[3]

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, often providing purity readings as a percentage of area under the curve (A%).[1][2]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if they are at a significant concentration (>1-2%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying the mass of unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Product "Oils Out" During Recrystallization The solution is becoming supersaturated at a temperature above the compound's melting point, often due to a high impurity load lowering the melting point of the mixture or excessively rapid cooling.[4]1. Re-heat the solution to dissolve the oil completely. 2. Add a small amount of additional hot solvent to decrease the saturation level. 3. Allow for slower cooling. Insulate the flask to ensure gradual crystal formation. This gives molecules sufficient time to arrange in an ordered crystal lattice, excluding impurities.
Product Decomposes on Silica Gel Column The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, particularly electron-deficient heterocycles. This is often observed as streaking on a TLC plate or the appearance of a new, highly colored spot.[5]1. Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the acidic silanol groups, preventing on-column degradation.[5] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. 3. Work Quickly: Do not let the compound sit on the column for extended periods.
Poor Separation of Impurities by Chromatography The polarity of the eluent system is not optimized for the specific impurities present. The Rf values of the product and impurities are too close.1. Systematic TLC Analysis: Before running the column, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of ~0.2-0.3 for the target compound for optimal separation.[6] 2. Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Low Yield After Purification The compound may have significant solubility in the recrystallization mother liquor, or it may have been partially lost during column chromatography due to irreversible adsorption or co-elution.1. For Recrystallization: Cool the mother liquor in an ice bath for an extended period to maximize precipitation. Minimize the amount of hot solvent used for dissolution.[7] 2. For Chromatography: Ensure the compound is fully eluted. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to check if any product remained adsorbed.
Final Product is Off-Color (Yellow/Brown) Trace, highly conjugated impurities or color-forming bodies are present. These may not be readily visible by NMR but can persist even at high purity levels.[3]1. Charcoal Treatment: During recrystallization, after dissolving the crude product in hot solvent, add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal, which adsorbs colored impurities. 2. Re-purification: A second purification step (e.g., a short silica plug after recrystallization) may be necessary.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal when the crude material is estimated to be >90% pure.

  • Solvent Selection: Perform small-scale solubility tests. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Common candidates are listed in the table below. Ethanol or an ethyl acetate/heptane mixture are good starting points.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at reflux temperature.[7]

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove it.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or for achieving the highest possible purity on a small to medium scale.

  • TLC Analysis & Eluent Selection: Dissolve a small sample of the crude material and spot it on a silica TLC plate. Develop the plate in various solvent systems (e.g., start with 30% Ethyl Acetate in Hexanes). The ideal system will give your product an Rf value of approximately 0.2-0.3.[6]

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.[8]

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly, ensuring no air bubbles are trapped.[9] Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.[10]

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top surface.

    • Apply positive pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified product.

Data & Visualization

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarity IndexBoiling Point (°C)Notes
Heptane0.198Good as an anti-solvent in a solvent pair.
Dichloromethane (DCM)3.140Often too good a solvent; may be used in a pair.
Ethyl Acetate (EtOAc)4.477A common and effective choice.
Isopropanol (IPA)3.982Good candidate for many polar compounds.
Ethanol (EtOH)4.378Similar to IPA, often a good starting point.
Acetonitrile (MeCN)5.882Can be effective for moderately polar compounds.
Workflow: Choosing Your Purification Strategy

The following decision tree can guide your choice between recrystallization and column chromatography.

Purification_Decision_Tree start Start: Crude Product assess_purity Assess Crude Purity (TLC, Crude NMR/HPLC) start->assess_purity purity_check Purity > 90% and Single Major Impurity? assess_purity->purity_check recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes column Primary Method: Flash Column Chromatography purity_check->column No reassess Assess Purity of Isolated Material recrystallize->reassess column->reassess final_product Final Product (>99% Purity) reassess->final_product

Caption: Decision tree for selecting the optimal purification method.

Mechanism Spotlight: Interaction with Silica Gel

The separation of this compound on silica gel is governed by polar interactions.

Silica_Interaction Mechanism of Adsorption on Silica Gel cluster_mobile Mobile Phase (Eluent) Si-OH1 Si-O-H Si-OH2 Si-O-H Si-OH3 Si-O-H eluent Solvent Molecules compound This compound (Analyte) eluent->compound Solvation compound->Si-OH1 H-Bond (N-H) compound->Si-OH2 H-Bond (NO₂)

Caption: Adsorption of the analyte onto the silica stationary phase.

References

Technical Support Center: Nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine (commonly known as 4-chloro-7-azaindole). This valuable heterocyclic scaffold is a cornerstone in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors. The regioselective introduction of a nitro group is a critical transformation, but one that is frequently plagued by challenges, most notably the formation of undesired side products.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into the common side reactions encountered during the nitration of this substrate, offering not just solutions but also the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Understanding the Core Challenge: The Reactivity of the 7-Azaindole System

The 4-chloro-7-azaindole scaffold is a tale of two rings. It consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic dichotomy is the primary driver of the challenges in its electrophilic substitution.

  • Pyrrole Ring: Inherently electron-rich and highly activated towards electrophilic aromatic substitution (EAS). Without modification, it is the most likely site of reaction.[1]

  • Pyridine Ring: Electron-deficient due to the electronegative nitrogen atom, making it significantly deactivated towards EAS. Nitration of pyridine itself requires harsh conditions and typically proceeds at the 3-position.[2]

The goal of most synthetic campaigns is to achieve nitration at the C5-position on the pyridine ring. However, the higher intrinsic reactivity of the pyrrole ring often leads to a competing and facile nitration at the C3-position, resulting in a mixture of isomers that can be difficult to separate.

G Relative Reactivity of 4-chloro-1H-pyrrolo[2,3-b]pyridine cluster_0 Pyrrole Ring (Electron-Rich) cluster_1 Pyridine Ring (Electron-Deficient) C3_Position C3 Position (Highly Reactive) N1_H N1-H C5_Position C5 Position (Desired Site, Less Reactive) C4_Cl C4-Cl N7 N7 Electrophile Electrophile (NO2+) Electrophile->C3_Position Favored Kinetic Pathway (Side Reaction) Electrophile->C5_Position Desired Pathway (Requires Control) G start Start: Nitration of 4-chloro-7-azaindole check_purity Analyze Product Mixture (LCMS, NMR) start->check_purity issue Issue: Poor Regioselectivity (>10% 3-Nitro Isomer) check_purity->issue Impure no_issue Success: Desired 5-Nitro Product (>90% Purity) check_purity->no_issue Pure check_protection Is N1-protection used? issue->check_protection implement_protection Implement N1-protection strategy (e.g., Tosyl group) check_protection->implement_protection No check_conditions Review Reaction Conditions check_protection->check_conditions Yes implement_protection->start Re-run Reaction lower_temp Lower Temperature (-10 to 0 °C) check_conditions->lower_temp milder_agent Use Milder Nitrating Agent (e.g., HNO3/Ac2O) check_conditions->milder_agent lower_temp->start Re-run Reaction milder_agent->start Re-run Reaction

References

Technical Support Center: Overcoming Solubility Issues of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is crafted for researchers, scientists, and drug development professionals to navigate and resolve the solubility challenges associated with this important chemical scaffold. Here, we provide troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental hurdles.

Understanding the Core Challenge: The Physicochemical Properties of this compound

This compound is a derivative of 7-azaindole, a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry for their ability to interact with a wide range of biological targets.[1] The parent 7-azaindole structure has been shown to enhance aqueous solubility when used as a bioisostere for an indole ring.[2] However, the addition of a chloro and a nitro group to the scaffold significantly alters its electronic properties, leading to a more rigid crystal lattice and consequently, poor solubility in many common organic solvents. This low solubility can present considerable difficulties in reaction setups, purification processes, and the preparation of stock solutions for biological assays.[3]

This technical guide offers a systematic and logical approach to overcoming these solubility issues, from foundational solvent screening to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve this compound in standard laboratory solvents like dichloromethane (DCM) or ethyl acetate for a reaction have failed. What should be my next steps?

A1: This is a common and expected challenge. The compound's low solubility in moderately polar solvents is due to its rigid, planar structure and strong intermolecular forces. The recommended approach is to perform a systematic solvent screening to identify a suitable medium for your reaction.

Expertise & Experience: It is crucial not to depend on a single solvent. A methodical screening across a range of solvents with varying polarities and functional groups is the most efficient strategy. While the "like dissolves like" principle is a useful starting point, the electronic nature of the nitro and chloro groups can lead to unexpected solubility profiles.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into several small, labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a different test solvent to each vial.

  • Agitation and Observation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Application of Heat: If the compound remains insoluble at room temperature, gently warm the vials to 40-50°C. Many compounds show a significant increase in solubility with a moderate increase in temperature.

  • Sonication: For persistent solids, place the vials in an ultrasonic bath for 5-10 minutes. The cavitation energy can aid in breaking down the crystal lattice structure.

  • Documentation: Meticulously record your observations in a table to compare the effectiveness of each solvent.

Recommended Solvents for Initial Screening:

Solvent ClassRecommended SolventsRationale and Expected Outcome
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents are highly effective at solvating polar functional groups and disrupting π-π stacking interactions, making them the most likely candidates for successful dissolution.[4]
Polar Protic Methanol, Ethanol, IsopropanolMay show moderate to low solubility. While capable of hydrogen bonding, they may not be sufficient to overcome the compound's crystal lattice energy.[5][6]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneOften demonstrate moderate solubility, which can typically be improved with heating.
Chlorinated Dichloromethane (DCM), ChloroformGenerally poor solvents for this compound at room temperature, though some improvement may be seen with heating.

Initial Solvent Selection Workflow:

G start Start: Undissolved Compound screen Screen with Polar Aprotic Solvents (DMSO, DMF, NMP) start->screen dissolved Is it completely dissolved? screen->dissolved proceed Proceed with Experiment dissolved->proceed Yes heat_sonicate Apply Gentle Heat (40-50°C) and/or Sonication dissolved->heat_sonicate No reassess Re-evaluate Solubility heat_sonicate->reassess reassess->proceed Yes cosolvent Consider a Co-Solvent System reassess->cosolvent No advanced Move to Advanced Strategies cosolvent->advanced G start Persistent Solubility Issue check_tolerance Can the next experimental step tolerate acidic conditions? start->check_tolerance use_acid Protonate with dilute acid (e.g., HCl, TFA) to form a highly soluble salt check_tolerance->use_acid Yes no_acid pH modification is not a suitable approach for this step. check_tolerance->no_acid No hplc Excellent strategy for RP-HPLC sample preparation. use_acid->hplc reaction Verify that no functional groups are acid-labile before proceeding with a reaction. use_acid->reaction

References

Technical Support Center: Optimization of Reaction Conditions for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a critical building block in contemporary medicinal chemistry. Its functionalized core serves as a versatile scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. However, the synthesis of this intermediate is frequently challenging, marked by issues with regioselectivity, low yields, and product instability. This guide provides in-depth troubleshooting protocols and answers to frequently encountered questions, drawing from established chemical principles and field-proven insights to empower researchers in their synthetic endeavors.

Section 1: Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound does not proceed by direct functionalization of the parent 7-azaindole. Instead, it involves a two-step sequence starting from the more accessible 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (7-azaindol-4-one). This strategy circumvents the inherent difficulties of controlling electrophilic substitution on the electron-rich and acid-sensitive pyrrole ring.[1]

The general workflow involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C3 position of the 7-azaindol-4-one precursor.

  • Dehydrative Chlorination: Conversion of the 4-oxo group to the target 4-chloro functionality.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination start 1H-pyrrolo[2,3-b]pyridin-4(7H)-one nitration Nitrating Agent (e.g., KNO₃ / H₂SO₄) start->nitration C3-Electrophilic Attack intermediate 3-Nitro-1H-pyrrolo[2,3-b]pyridin-4(7H)-one nitration->intermediate intermediate_ref 3-Nitro-1H-pyrrolo[2,3-b]pyridin-4(7H)-one chlorination Chlorinating Agent (e.g., POCl₃) final_product 4-Chloro-3-nitro-1H- pyrrolo[2,3-b]pyridine chlorination->final_product intermediate_ref->chlorination Dehydrative Chlorination Troubleshooting_Nitration problem Low Yield of 3-Nitro Product cause1 Possible Cause: Starting Material Decomposition problem->cause1 cause2 Possible Cause: Inefficient Nitration problem->cause2 solution1 Action: Strict Temperature Control cause1->solution1 solution2 Action: Optimize Nitrating Agent cause2->solution2 protocol1 Maintain reaction temp at 0 to 5°C during addition. solution1->protocol1 Prevents polymerization protocol2 Use KNO₃ in conc. H₂SO₄ for slower, controlled release of NO₂⁺. solution2->protocol2 Improves selectivity

References

stability of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile building block. The unique electronic properties of the 7-azaindole scaffold, modified with electron-withdrawing chloro and nitro groups, present specific challenges and opportunities in synthesis. This guide is structured to address potential issues related to its stability, particularly under acidic conditions, and to provide actionable solutions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during your work with this compound in acidic environments.

Problem 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions

Scenario: You are performing a reaction, such as the removal of an acid-labile protecting group (e.g., Boc, SEM) or an acid-catalyzed cyclization, and you observe significant formation of unidentified impurities or a lower than expected yield of your desired product.

Probable Causes:

  • Protonation and Activation of the Pyrrolo[2,3-b]pyridine System: The 7-azaindole core has two nitrogen atoms that can be protonated under acidic conditions. The pyridine nitrogen (N7) is generally more basic than the pyrrole nitrogen (N1). Protonation of the pyridine ring can further activate the molecule towards nucleophilic attack or rearrangement.

  • Hydrolysis of the Chloro Group: While typically requiring harsh conditions, prolonged exposure to strong acids, especially in the presence of water, can lead to the hydrolysis of the C4-chloro group to a hydroxyl group, forming 4-hydroxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. This side product may have different solubility and chromatographic properties, complicating purification.

  • Degradation of the Pyrrole Ring: Pyrroles can be susceptible to degradation under strongly acidic conditions, leading to polymerization or ring-opening, especially at elevated temperatures.[1] The electron-withdrawing nitro group at the C3 position can influence the electron density of the pyrrole ring, affecting its stability.

Step-by-Step Solutions & Preventative Measures:

  • Selection of Acid:

    • Initial Recommendation: Start with milder acidic conditions. For instance, instead of strong mineral acids like HCl or H2SO4, consider using organic acids such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

    • Lewis Acids: In some cases, a Lewis acid (e.g., BF3·OEt2, ZnCl2) might be a suitable alternative to a Brønsted acid for catalyzing your reaction without extensive protonation of the heterocyclic core.

  • Control of Temperature and Reaction Time:

    • Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start experiments at 0 °C or room temperature.

    • Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times once the starting material is consumed.

  • Anhydrous Conditions:

    • If hydrolysis is a suspected side reaction, ensure your reagents and solvents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Quenching Strategy:

    • Upon reaction completion, quench the acid promptly but carefully. A slow addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate or a tertiary amine (e.g., triethylamine, diisopropylethylamine) at low temperature is recommended to avoid sudden exotherms.

Problem 2: Difficulty in Achieving Selective Reactions at Other Positions

Scenario: You are attempting a reaction at another position of the molecule (e.g., N-alkylation, or a coupling reaction after converting the chloro group) under acidic conditions, but you observe a lack of reactivity or a mixture of products.

Probable Causes:

  • Protonation Effects on Reactivity: Protonation of the pyridine nitrogen can significantly alter the electronic distribution of the entire ring system. This can deactivate certain positions towards electrophilic attack or change the regioselectivity of reactions.

  • Competing Reactions: The presence of the nitro and chloro groups already dictates a specific electronic landscape. Under acidic conditions, these groups can influence the reactivity of other sites in a complex manner. For instance, the nitro group is a strong deactivating group for electrophilic aromatic substitution.

Step-by-Step Solutions & Preventative Measures:

  • Protecting Group Strategy:

    • Consider protecting the pyrrole nitrogen (N1-H) with a suitable protecting group (e.g., SEM, tosyl) prior to performing reactions that require acidic conditions or that might be complicated by the acidic N-H proton.[2][3] However, be mindful that the deprotection step itself might require conditions that affect other parts of the molecule.

  • Reaction Sequencing:

    • Carefully plan your synthetic route. It may be more advantageous to perform acid-sensitive steps before introducing the nitro group or to carry out modifications of the chloro group under neutral or basic conditions.

  • Use of Acid Scavengers:

    • In reactions that generate an acid in situ, the addition of a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) can prevent the accumulation of acid and minimize potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability in acid?

A1: The stability of this molecule is governed by a combination of factors:

  • The 1H-pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this core structure has a pyridine ring fused to a pyrrole ring. The pyridine nitrogen is basic and a primary site for protonation. The pyrrole ring is electron-rich and can be susceptible to electrophilic attack and polymerization under strong acid.[1]

  • The Chloro Group at C4: This is an electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but can be a leaving group in nucleophilic aromatic substitution reactions. Its stability to hydrolysis under acidic conditions is moderate.

  • The Nitro Group at C3: This is a very strong electron-withdrawing group. It significantly deactivates the pyrrole ring towards electrophilic attack. This can, to some extent, protect the pyrrole ring from acid-mediated degradation compared to an unsubstituted pyrrole.

Q2: How does the protonation state of the molecule change with pH, and how does this affect its reactivity?

A2: The pyridine nitrogen is the more basic site and will be protonated first in acidic media. This protonation will increase the overall electron deficiency of the bicyclic system. This can make the chloro group at C4 more susceptible to nucleophilic attack if a suitable nucleophile is present. The protonated form may also exhibit different solubility characteristics, which can affect reaction kinetics in heterogeneous mixtures.

Q3: Are there any recommended storage conditions for this compound to ensure its long-term stability?

A3: For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 4°C).[4] Exposure to acidic vapors in a chemical storage area should be avoided.

Visualizing Potential Degradation and Experimental Workflow

To aid in understanding the potential reactivity, the following diagrams illustrate a possible degradation pathway and a decision-making workflow for selecting appropriate acidic conditions.

cluster_main Proposed Hydrolytic Degradation Pathway under Strong Acid A 4-chloro-3-nitro-1H- pyrrolo[2,3-b]pyridine B Protonated Species (at N7) A->B + H+ C Resonance-stabilized Carbocation Intermediate B->C - Cl- (slow, H2O assisted) E Further Degradation (e.g., Polymerization) B->E Harsh Conditions (High Temp, High [H+]) D 4-hydroxy-3-nitro-1H- pyrrolo[2,3-b]pyridine C->D + H2O, - H+

Caption: Proposed pathway for acid-mediated hydrolysis.

cluster_workflow Workflow for Selecting Acidic Conditions start Reaction requires acidic conditions q1 Is the reaction known to be sensitive to water? start->q1 anhydrous Use anhydrous acid (e.g., HCl in dioxane, p-TsOH) and dry solvents q1->anhydrous Yes aqueous Aqueous acid may be acceptable (e.g., aq. HCl, H2SO4) q1->aqueous No q2 Is a strong acid (pKa < 0) required? anhydrous->q2 aqueous->q2 strong_acid Use strong mineral acid (e.g., H2SO4, conc. HCl) with caution at low temp. q2->strong_acid Yes mild_acid Start with milder acid (e.g., TFA, Acetic Acid, Lewis Acid) q2->mild_acid No monitor Monitor reaction closely by TLC/LC-MS strong_acid->monitor mild_acid->monitor end Proceed with optimized conditions monitor->end

Caption: Decision workflow for acid selection.

Experimental Protocol: Assessing Stability in Acidic Media

This general protocol can be adapted to test the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of the target compound over time in the presence of a specific acid at a given temperature.

Materials:

  • This compound

  • Solvent of choice (e.g., Dioxane, THF, Methanol)

  • Acid to be tested (e.g., HCl, TFA, p-TsOH)

  • Internal standard (a stable, non-reactive compound with a distinct chromatographic signature, e.g., dodecane)

  • Quenching solution (e.g., saturated NaHCO3)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Analytical instruments (TLC, LC-MS, or GC-MS)

Procedure:

  • Preparation: Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In a reaction vial, add the solvent and bring it to the desired temperature (e.g., 25 °C).

  • Time Zero Sample (t=0): Withdraw an aliquot of the stock solution, quench it immediately with the basic solution, extract with an organic solvent, dry the organic layer, and analyze by LC-MS or your chosen method. This provides the initial ratio of the target compound to the internal standard.

  • Initiation of Experiment: Add the desired amount of acid to the reaction vial.

  • Time-Point Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from the reaction mixture.

  • Sample Workup: Immediately quench each aliquot with the basic solution, extract with the organic solvent, and prepare for analysis.

  • Analysis: Analyze each time-point sample by LC-MS. Compare the peak area ratio of the target compound to the internal standard against the t=0 sample. The appearance of new peaks should also be noted and, if possible, characterized.

Data Interpretation:

A significant decrease in the ratio of the target compound to the internal standard over time indicates degradation. The rate of degradation can be quantified to compare stability under different acidic conditions.

Summary of Key Stability Considerations

ConditionRisk FactorMitigation Strategy
Strong Brønsted Acids High risk of ring degradation and hydrolysis.Use at low temperatures; consider milder alternatives like organic or Lewis acids.
Aqueous Conditions Risk of hydrolysis of the C4-chloro group.Use anhydrous solvents and reagents; perform under an inert atmosphere.
Elevated Temperatures Increased rate of all degradation pathways.Maintain the lowest effective temperature; monitor reaction closely to avoid prolonged heating.
Prolonged Exposure Cumulative degradation and side product formation.Optimize reaction time; quench the reaction promptly upon completion.

References

Technical Support Center: Scale-Up Synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This molecule, a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, presents unique challenges during scale-up.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and process development professionals. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthetic Challenges: An Overview

The synthesis of this compound, also known as 4-chloro-3-nitro-7-azaindole, is deceptively complex. The primary hurdles arise from the inherent chemical nature of the 7-azaindole scaffold, which contains both an electron-rich pyrrole ring and an electron-deficient pyridine ring.[4] This electronic dichotomy governs the regioselectivity of electrophilic substitution and makes the molecule susceptible to degradation under harsh reaction conditions.

The general synthetic approach involves two key transformations on the 1H-pyrrolo[2,3-b]pyridine core: chlorination and nitration. The sequence of these steps is critical and presents a major decision point in process design.

cluster_start Starting Material Strategy cluster_path1 Pathway 1: Nitration First cluster_path2 Pathway 2: Chlorination First start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) A1 Nitration start->A1 Direct Nitration B1 Chlorination at C4 start->B1 Regioselective Chlorination A2 Mixture of Isomers (3-nitro, 5-nitro, etc.) A1->A2 A3 Chlorination A2->A3 A4 Complex Purification A3->A4 end_product Target: This compound A4->end_product B2 4-Chloro-1H-pyrrolo[2,3-b]pyridine B1->B2 B3 Nitration B2->B3 B4 Target Molecule B3->B4 B4->end_product

Caption: Synthetic strategy decision workflow.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Regioselectivity and Side Reactions

Question 1: My nitration of 7-azaindole yields primarily the 3-nitro isomer, not the desired product. Why is this happening and how can I control the regioselectivity?

Answer: This is the most common challenge and is rooted in the fundamental electronics of the 7-azaindole scaffold. The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution (SEAr), with the C3 position being the most nucleophilic.[5][6] Direct nitration with standard reagents like HNO₃/H₂SO₄ will almost exclusively yield 3-nitro-1H-pyrrolo[2,3-b]pyridine.

Solutions to Achieve 3-Nitro Substitution:

  • N-Oxide Strategy: A reliable method to direct nitration away from the C3 position involves the initial formation of an N-oxide on the pyridine nitrogen (N7). This modification deactivates the pyridine ring and alters the electronic distribution, favoring nitration at the 4-position.[7] Subsequent reduction of the N-oxide group yields the desired 4-nitro intermediate.

  • Pre-Chlorination Strategy: The most effective approach is to perform the chlorination first. Introducing a chloro group at the 4-position deactivates the pyridine ring and can sterically and electronically influence the subsequent nitration to favor the adjacent C3 position. This pathway avoids the issues of direct nitration on the parent heterocycle.

cluster_mech Electrophilic Nitration Pathways start 1H-Pyrrolo[2,3-b]pyridine path1 Direct Nitration (HNO₃/H₂SO₄) Electron-rich pyrrole ring directs attack start->path1:f0 path2 N-Oxide Formation (e.g., mCPBA) Pyridine N7 oxidation start->path2:f0 intermediate1 σ-complex at C3 (Most Stable) path1:f1->intermediate1 product1 3-Nitro Isomer (Major Product) intermediate1->product1 intermediate2 N-Oxide Intermediate path2:f1->intermediate2 path3 Nitration of N-Oxide Alters electronics, directs to C4 intermediate2->path3:f0 product2 4-Nitro-N-Oxide path3:f1->product2

Caption: Regioselectivity control in nitration.

Question 2: I am observing significant amounts of tar and decomposition byproducts, resulting in a very low yield. What causes this and how can it be prevented?

Answer: The 7-azaindole nucleus is sensitive to strongly acidic conditions, which can lead to acid-induced polymerization and degradation.[8] This is particularly problematic during scale-up where heat dissipation is less efficient.

Troubleshooting & Optimization:

  • Temperature Control: Maintain strict temperature control, especially during the addition of the nitrating agent. For many nitrations, temperatures between -5°C and 10°C are recommended to minimize decomposition.[9]

  • Milder Nitrating Agents: If HNO₃/H₂SO₄ proves too harsh, consider alternative, milder nitrating agents. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can be effective while reducing substrate degradation.

  • Order of Addition: Add the substrate to the nitrating mixture slowly. This maintains a low concentration of the sensitive starting material in the presence of excess strong acid, which can help suppress polymerization.

  • Solvent Choice: Using a co-solvent can help with solubility and temperature management. However, ensure the solvent is inert to the nitrating conditions.

Section 2: Reagents and Scale-Up Safety

Question 3: What is the most effective method for introducing the chlorine atom at the C4 position on a larger scale?

Answer: Direct C-H chlorination of 7-azaindole often lacks the required regioselectivity for large-scale synthesis.[4][10] A more robust and common method is to start with a precursor that already contains an oxygen functionality at the C4 position, which can then be converted to the chloride.

Recommended Protocol:

The preferred industrial route often involves the chlorination of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (7-deazahypoxanthine) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11][12]

  • Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent. Sometimes, the addition of a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction by neutralizing the HCl generated in situ.[11]

  • Conditions: The reaction is typically performed at reflux in neat POCl₃ or in a high-boiling inert solvent.

  • Work-up: The work-up is critical. Excess POCl₃ must be quenched carefully by slowly adding the reaction mixture to ice water or a cold basic solution. The 4-chloro product can be sensitive to hydrolysis back to the starting material, so maintaining a low temperature and controlled pH during work-up is essential to maximize yield.[11]

Question 4: What are the critical safety considerations for scaling up the nitration step?

Answer: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[13][14] The products are energetic nitro-compounds, which may have thermal stability issues.[15]

Key Safety Protocols:

  • Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for adiabatic temperature rise.

  • Controlled Reagent Addition: Use a dosing pump for the slow, controlled addition of the nitrating agent. The addition rate should be tied to the reactor's ability to dissipate heat, ensuring the temperature does not exceed the set limit.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity. For large-scale batches, this means a jacketed reactor with a reliable cooling utility. An emergency quenching plan should be in place.

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[16] Work in a well-ventilated area, such as a fume hood or a walk-in hood for larger scales.

  • Quenching and Waste Handling: Be aware that quenching the reaction can also be exothermic. Spent acid should be neutralized slowly and with cooling. Nitroaromatic compounds can have environmental and health impacts and should be handled accordingly.[17]

Parameter Lab Scale (Batch) Scale-Up (Semi-Batch) Rationale
Addition Mode Manual/PipetteDosing PumpEnsures controlled, reproducible addition rate. Crucial for thermal management.
Temp. Control Ice BathJacketed Reactor with ChillerProvides precise and reliable temperature control over a larger volume.
Monitoring TLC/VisualIn-situ Probes (e.g., IR, Temp)Allows for real-time monitoring of reaction progress and temperature excursions.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in a larger, more viscous volume.
Section 3: Purification

Question 5: I am struggling with the final purification. The product seems to co-elute with impurities, and I see streaking on my TLC plates. What is the best way to purify the final compound?

Answer: Purification of nitro-aza-aromatics can be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategy:

  • Chromatography:

    • Normal Phase: Use a less acidic grade of silica gel or neutralize it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). This minimizes streaking and potential degradation on the column. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Reverse Phase: For difficult separations, reverse-phase chromatography (C18) can be an excellent alternative, eluting with a water/acetonitrile or water/methanol gradient.

  • Recrystallization: If the crude product is of sufficient purity (>85-90%), recrystallization is the preferred method for scale-up.

    • Solvent Screening: Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this class of compounds include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane.

  • Isolation of Isomers: If the synthesis has produced a mixture of the 3-nitro and 5-nitro isomers along with the desired 4-chloro-3-nitro product, careful column chromatography is often the only viable method for separation.

Validated Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. This approach is recommended for its superior regiocontrol.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (If not commercially available)

This step is typically achieved via the chlorination of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one with POCl₃, as detailed in the literature.[11][12]

Step 2: Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the dropping funnel, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 volumes based on the starting material) while maintaining the temperature below 10°C.

  • Reaction: Charge the reactor with 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and concentrated sulfuric acid. Cool the reactor jacket to 0°C.

  • Addition: Once the internal temperature is stable at 0-5°C, begin the slow, dropwise addition of the nitrating mixture from the dropping funnel. Monitor the internal temperature closely, ensuring it does not exceed 10°C. The addition should take at least 1-2 hours for a moderate scale.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: In a separate vessel, prepare a mixture of ice and water. Once the reaction is complete, slowly transfer the reaction mixture onto the ice/water with vigorous stirring, ensuring the quench temperature remains low. A solid precipitate should form.

  • Isolation: Filter the solid product and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to yield crude this compound.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography as described in the purification section.

References

Technical Support Center: Synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists working with this important heterocyclic intermediate. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to streamline your experimental workflow. Our goal is to empower you with the expertise to not only identify and solve common issues but also to understand the fundamental chemistry driving your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary challenges?

The most direct and commonly employed method for synthesizing this compound is the direct electrophilic nitration of the 4-chloro-7-azaindole starting material. This reaction typically utilizes a nitrating agent, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), to introduce the nitro group onto the pyrrole ring.[1]

The primary challenges associated with this synthesis are:

  • Regioselectivity: The 7-azaindole scaffold has multiple positions susceptible to electrophilic attack. Controlling the reaction to favor nitration at the C3 position over other positions (like C5 or N1) is critical.

  • Substrate Stability: The pyrrole ring is electron-rich and can be sensitive to the strongly acidic and oxidizing conditions of nitration, leading to decomposition, polymerization, or the formation of tar-like byproducts.[2]

  • Byproduct Formation: Besides regioisomers, over-nitration (di-nitro products) and oxidation byproducts can form, complicating purification.

  • Purification: The desired product and its isomeric byproducts often have similar polarities, making chromatographic separation difficult. The product may also be unstable on silica gel.[2]

Troubleshooting Guide: Byproduct Analysis & Mitigation

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low to No Yield of the Desired C3-Nitro Product

Potential Causes & Solutions

  • Cause A: Degradation of Starting Material

    • Explanation: 4-chloro-7-azaindole, like many indole derivatives, can undergo acid-catalyzed polymerization or decomposition under harsh nitrating conditions. The formation of dark, insoluble tars is a key indicator of this issue.[2] The electron-rich pyrrole ring is particularly susceptible to uncontrolled oxidation or attack.

    • Solutions:

      • Lower Reaction Temperature: Perform the reaction at significantly lower temperatures (e.g., -10 °C to 0 °C) to minimize the rate of decomposition pathways.

      • Milder Nitrating Agents: Avoid the harshest conditions (e.g., fuming HNO₃/H₂SO₄). Consider using milder, pre-formed nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.[2][3]

      • Controlled Reagent Addition: Add the nitrating agent slowly to the solution of the substrate at a low temperature to maintain control over the reaction exotherm.

  • Cause B: Incomplete Reaction

    • Explanation: The reaction conditions may be too mild or the reaction time too short, leaving a significant amount of starting material unreacted.

    • Solutions:

      • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Incremental Temperature Increase: If the reaction stalls at low temperatures, allow it to warm slowly to a slightly higher temperature (e.g., 0 °C to 5 °C) while continuing to monitor.

      • Stoichiometry: Ensure the correct stoichiometry of the nitrating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess can promote byproduct formation.

G

Problem 2: Poor Regioselectivity - Formation of Isomeric Byproducts

Potential Causes & Solutions

  • Explanation: The 7-azaindole nucleus is a bicyclic heteroaromatic system where the two fused rings have opposing electronic characteristics. The pyrrole ring is π-excessive and activated towards electrophilic aromatic substitution (EAS), while the pyridine ring is π-deficient and deactivated.[4]

    • C3 (Desired): This is the most electron-rich position on the pyrrole ring, analogous to the β-position of pyrrole itself, making it a primary target for EAS.

    • C5 (Major Byproduct): This is the most reactive position on the pyridine ring for electrophilic attack (less deactivated than C2 or C4 relative to the pyridine nitrogen). Nitration at this position is a well-documented pathway for 7-azaindole systems, especially under strongly acidic conditions where the pyrrole nitrogen might be protonated, reducing its activating effect.[5]

    • Other Positions (C2, C6): Attack at other positions is generally less favorable but can occur under certain conditions.

struct [label=<

C5 Attack (Major Byproduct)

C3 Attack (Desired Product)

];

no2_plus [label="NO₂⁺ (Electrophile)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

no2_plus -> struct:c3 [label="Favored under\nmilder conditions"]; no2_plus -> struct:c5 [label="Competes under\nstrong acid conditions"]; } ` Caption: Key sites of electrophilic attack during nitration.

  • Solutions to Improve C3 Selectivity:

    • Use of N-Protecting Groups: Protecting the pyrrole nitrogen (e.g., with a Boc, tosyl, or SEM group) can modulate the electronic properties of the ring system and sterically hinder attack at other positions. However, this adds extra steps to the synthesis (protection/deprotection).

    • Optimize Solvent and Temperature: Less polar solvents and lower temperatures generally favor kinetic control, which often leads to higher selectivity for the most activated position (C3).

    • Choice of Nitrating Agent: Milder reagents are often more selective. For instance, nitration with nitric acid in acetic anhydride may provide better regioselectivity than the aggressive H₂SO₄/HNO₃ mixture.[3]

Table 1: Common Byproducts and Their Identification

Compound NameStructure (Predicted)Molecular WeightAnalytical Signature (LC-MS/NMR)
This compound Desired Product197.58MS: [M+H]⁺ = 198.0. ¹H NMR: Expect characteristic shifts for protons on both rings, with the C2-H proton likely showing a significant downfield shift.
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine Isomeric Byproduct197.58MS: [M+H]⁺ = 198.0. ¹H NMR: Different aromatic splitting pattern compared to the desired product. The C6-H proton will be a singlet.
4-chloro-3,5-dinitro-1H-pyrrolo[2,3-b]pyridine Di-nitro Byproduct242.58MS: [M+H]⁺ = 243.0. ¹H NMR: Fewer aromatic protons visible; significant downfield shifting of remaining protons.
Starting Material 4-chloro-1H-pyrrolo[2,3-b]pyridine152.58MS: [M+H]⁺ = 153.1.
Problem 3: Difficult Purification

Potential Causes & Solutions

  • Cause A: Co-elution of Isomers

    • Explanation: The desired C3-nitro product and the C5-nitro byproduct have very similar molecular weights and often exhibit close retention factors (Rf) on TLC, making separation by standard column chromatography challenging.

    • Solutions:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar solvent system with a shallow gradient may improve separation. Consider alternative stationary phases like alumina or specialized reverse-phase silica.

      • Recrystallization: If the crude product is sufficiently pure (>80-90%), recrystallization can be a highly effective method for isolating the major isomer. Test a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).

  • Cause B: Product Decomposition on Silica Gel

    • Explanation: Nitro compounds, particularly on an activated pyrrole ring, can be sensitive. The acidic nature of standard silica gel can sometimes cause degradation of the product during purification, leading to streaking on the column and low recovery.

    • Solutions:

      • Neutralize Silica: Prepare a slurry of silica gel in the eluent and add a small amount of a neutralizer like triethylamine (~0.5-1% v/v) before packing the column.

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency (flash chromatography). Do not let the purified fractions sit for extended periods before solvent removal.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method designed to enhance regioselectivity and minimize degradation. Researchers should perform their own risk assessment before proceeding.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of substrate) at -10 °C.

  • Nitration: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (HNO₃, 65-70%, 1.1 eq) to a small amount of concentrated H₂SO₄ at -10 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Monitoring: Stir the reaction mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH ~7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: HPLC Method for Byproduct Analysis

This method provides a baseline for separating the starting material, product, and major byproducts.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order: Starting Material -> Isomeric Nitro Products (often closely eluting) -> Di-nitro Product.

References

preventing decomposition of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 918519-53-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios based on established chemical principles and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary factors that can lead to its decomposition are exposure to moisture, light, and elevated temperatures.

We recommend the following storage conditions, summarized in the table below:

ParameterRecommended ConditionRationale
Temperature 4°C or lower[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.
Light Amber vial or dark container[2]Protects from photolytic decomposition, a known degradation pathway for nitroaromatic compounds.[3][4][5]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the chloro group and other moisture-sensitive reactions.

While some suppliers may ship the product at room temperature for short durations, long-term storage should adhere to these stricter conditions to maintain purity and prevent the formation of impurities that could interfere with your experiments.[1][6]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, typically darkening or yellowing, is a common indicator of chemical decomposition. For a compound like this compound, this can be attributed to several potential degradation pathways, primarily driven by exposure to light and air. Pyrrole derivatives, for instance, are known to darken upon exposure to air.[7]

The nitro group in the molecule makes it susceptible to photodecomposition.[3][4][5] Upon exposure to UV or even ambient light, nitroaromatic compounds can undergo complex reactions leading to colored byproducts. Additionally, the pyrrolo[2,3-b]pyridine core, a 7-azaindole, can be sensitive to oxidation.

If you observe a color change, we recommend assessing the purity of the material before use.

Q3: What are the likely decomposition products of this compound?

While specific decomposition studies on this molecule are not extensively published, based on the functional groups present, we can anticipate several potential degradation products:

  • Hydrolysis Product: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially in the presence of water. This would lead to the formation of 4-hydroxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. Chloropyridines are known to undergo hydrolysis.[8][9][10]

  • Photodecomposition Products: Nitroaromatic compounds can undergo photoreduction or rearrangement upon exposure to light, potentially leading to the formation of nitroso compounds or other complex photoproducts.[3][4][5]

  • Oxidative Degradation Products: The pyrrole ring is electron-rich and can be susceptible to oxidation, leading to ring-opened products or polymeric materials.

The following diagram illustrates the potential primary degradation pathways:

DecompositionPathways main This compound hydrolysis 4-hydroxy-3-nitro-1H-pyrrolo[2,3-b]pyridine main->hydrolysis  H₂O photo Photodecomposition Products (e.g., nitroso derivatives) main->photo  Light (hν) oxidation Oxidative Degradation Products main->oxidation  Air (O₂)

Caption: Potential decomposition pathways for this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and handling of this compound.

Troubleshooting start Problem Observed color_change Discoloration of Solid start->color_change purity_issue Low Purity by Analysis (e.g., LC-MS, NMR) start->purity_issue solubility_problem Poor Solubility start->solubility_problem check_storage Verify Storage Conditions: - Temperature (≤4°C) - Light exclusion (dark vial) - Inert atmosphere - Moisture protection (desiccator) color_change->check_storage Yes purity_issue->check_storage Yes solubility_problem->check_storage Yes re_purify Consider Re-purification (e.g., recrystallization, chromatography) check_storage->re_purify If purity is critical and a fresh vial is not an option new_vial Obtain a Fresh Vial check_storage->new_vial Recommended action contact_support Contact Technical Support with Lot Number re_purify->contact_support If issues persist new_vial->contact_support If new vial shows issues

Caption: Troubleshooting workflow for storage-related issues.

Scenario 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, it may be due to the degradation of your starting material.

Recommended Action:

  • Purity Assessment: We recommend performing a purity analysis on your current stock of this compound using a suitable analytical method such as LC-MS or ¹H NMR.

  • Compare to a Standard: If possible, compare the analytical data of your stored compound with the data from a freshly opened vial or the supplier's certificate of analysis.

  • Review Storage History: Examine the storage conditions of the material. Has it been exposed to light, moisture, or elevated temperatures for extended periods?

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a general method for assessing the purity of this compound.

Objective: To determine the presence of impurities in a stored sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum and integrate the relevant peaks.

  • Analyze the spectrum for the appearance of new signals or changes in the integration ratios of the expected peaks, which may indicate the presence of degradation products.

Disclaimer: This technical support guide is intended for informational purposes only. The recommendations are based on general chemical principles and data available for related compounds. Users should always handle chemical compounds in accordance with their institution's safety protocols and the information provided in the Safety Data Sheet (SDS).

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to facilitate your experimental success.

Core Compound Characteristics

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent chemical nature of this compound. This molecule, a derivative of 7-azaindole, possesses a unique electronic landscape that dictates its reactivity. The pyridine ring is electron-deficient, a characteristic further amplified by the electron-withdrawing nitro group at the 3-position and the chloro substituent at the 4-position. Conversely, the pyrrole ring is comparatively electron-rich. This electronic dichotomy is the key to predicting its behavior in various chemical transformations.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂--INVALID-LINK--
Molecular Weight 197.58 g/mol --INVALID-LINK--
CAS Number 918519-53-6--INVALID-LINK--
Appearance Typically a solid--INVALID-LINK--
Solubility Generally soluble in common organic solvents like dichloromethane and chloroform, with low water solubility.--INVALID-LINK--

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-chloro group is activated towards nucleophilic attack by the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a nucleophilic aromatic substitution with an amine at the C4-position, but I am observing low to no conversion. What are the primary reasons for this?

A1: Low reactivity in SNAr reactions with this substrate can stem from several factors. Firstly, while the chloro group is activated, it is still a less reactive leaving group compared to fluoro or bromo analogs in some contexts.[1] Secondly, the choice of base and solvent is critical.

Troubleshooting Steps:

  • Solvent Selection: Employ polar aprotic solvents such as DMF, DMSO, or NMP to facilitate the formation of the charged Meisenheimer intermediate.

  • Base Strength: A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile or to scavenge the HCl byproduct. Consider bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU or DIPEA.

  • Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. Monitor the reaction for decomposition at higher temperatures.

  • Protecting Group Strategy: The pyrrole N-H is acidic and can be deprotonated by the base, potentially leading to side reactions or decreased solubility. Protection of the pyrrole nitrogen with a group like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can improve reaction outcomes.

Q2: I am seeing the formation of a dark-colored, intractable mixture in my SNAr reaction. What is the likely cause?

A2: The formation of dark-colored byproducts often indicates decomposition of the starting material or product under the reaction conditions. The nitro group can be susceptible to reduction or other side reactions at high temperatures, especially in the presence of certain nucleophiles or impurities.

Mitigation Strategies:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can promote side reactions.

  • Purify Starting Materials: Use highly pure this compound and nucleophile to avoid side reactions catalyzed by impurities.

Experimental Protocol: General Procedure for SNAr with an Amine

cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up and Purification start Combine this compound (1.0 equiv), amine (1.2-1.5 equiv), and base (2.0-3.0 equiv) in a dry flask. inert Evacuate and backfill with an inert gas (N₂ or Ar). start->inert solvent Add anhydrous polar aprotic solvent (e.g., DMF, DMSO). inert->solvent heat Heat the reaction mixture to 80-120 °C. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Pour into water and extract with an organic solvent (e.g., EtOAc). cool->quench purify Wash, dry, and concentrate the organic layer. Purify by column chromatography. quench->purify

Workflow for a typical SNAr reaction.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro position is also amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

Troubleshooting Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What are the common pitfalls with this substrate?

A1: Chloropyridines are notoriously less reactive in Suzuki couplings than their bromo or iodo counterparts due to the strength of the C-Cl bond.[3] Additionally, the 7-azaindole scaffold can act as a ligand for the palladium catalyst, leading to catalyst inhibition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Consider using catalyst systems like:

    • Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.

    • Pre-catalysts like XPhos Pd G2 or SPhos Pd G2.

  • Base and Solvent System: The choice of base is critical. Stronger, non-nucleophilic bases are generally preferred.

    • Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.

    • Solvents: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or toluene/water. Ensure solvents are rigorously degassed.

  • Reaction Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion.

  • Pyrrole N-H Protection: Protecting the pyrrole nitrogen with a group like SEM or Ts can prevent catalyst coordination and improve yields.[4]

Q2: I am observing significant amounts of homocoupling of my boronic acid and protodeboronation. How can I minimize these side reactions?

A2: These are common side reactions in Suzuki couplings.

Mitigation Strategies:

  • Protodeboronation: This occurs when the boronic acid reacts with residual water or protic solvents in the presence of a base.

    • Use anhydrous solvents where possible.

    • Employ a weaker base if compatible with the reaction.

    • Consider using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: This is often promoted by the presence of oxygen.

    • Ensure a strictly inert atmosphere by thoroughly degassing all reagents and maintaining a positive pressure of nitrogen or argon.

start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system active enough for a chloropyridine? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No degas Is the system properly degassed? base->degas Yes sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->sol_base No sol_degas Ensure rigorous degassing of all solvents and reagents. degas->sol_degas No

Troubleshooting workflow for Suzuki-Miyaura coupling.

Troubleshooting Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A1: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination on this substrate hinges on the catalyst system and reaction conditions. Catalyst inhibition by the 7-azaindole nitrogen is a primary concern.

Optimization Parameters:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, aprotic solvents are typically used.
Temperature 80-110 °CHigher temperatures are often required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To a dried reaction vial, add the this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent.

  • Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base under an inert atmosphere.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.

Section 3: Selective Reduction of the Nitro Group

A common transformation for this molecule is the reduction of the C3-nitro group to an amine, which opens up further synthetic possibilities. The key challenge is to achieve this reduction without affecting the C4-chloro substituent (hydrodehalogenation).

Frequently Asked Questions & Troubleshooting

Q1: How can I selectively reduce the nitro group to an amine without removing the chloro group?

A1: Catalytic hydrogenation with standard catalysts like Pd/C can lead to hydrodehalogenation.[5] Therefore, chemoselective methods are required.

Recommended Reagents for Selective Nitro Reduction:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of halogens.[5] The reaction is typically carried out in a protic solvent like ethanol.

  • Iron Powder (Fe) in Acidic Media: Fe powder in the presence of an acid like HCl or NH₄Cl is another effective method that is generally tolerant of aryl halides.

  • Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be used for selective reductions, particularly when other methods fail.

Q2: My reduction with SnCl₂ is incomplete or giving a messy work-up. What can I do?

A2: Incomplete reactions with SnCl₂ can be due to insufficient reagent or suboptimal conditions. The work-up can be complicated by the formation of tin salts.

Troubleshooting Steps:

  • Stoichiometry: Ensure a sufficient excess of SnCl₂·2H₂O is used (typically 3-5 equivalents).

  • Solvent and Temperature: Ethanol or ethyl acetate are common solvents. Gentle heating (e.g., 50-70 °C) can improve the reaction rate.

  • Work-up Procedure: After the reaction, it is crucial to carefully adjust the pH to basic (pH 8-9) with an aqueous solution of NaHCO₃ or NaOH. This will precipitate the tin salts, which can then be removed by filtration through a pad of celite. Thorough extraction of the filtrate is then necessary to recover the product.

start Need to selectively reduce nitro group in the presence of a chloro group reagent Choose a chemoselective reducing agent start->reagent sncl2 SnCl₂·2H₂O in EtOH/EtOAc reagent->sncl2 Good Selectivity fe_acid Fe in HCl/NH₄Cl reagent->fe_acid Good Selectivity h2_cat Catalytic Hydrogenation reagent->h2_cat raney_ni H₂ / Raney Ni (less prone to dehalogenation than Pd/C) h2_cat->raney_ni pd_c H₂ / Pd/C (High risk of dehalogenation) h2_cat->pd_c

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its derivatives are integral to the development of a wide array of therapeutic agents, including kinase inhibitors and anti-cancer drugs. The introduction of substituents onto this core framework allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various bioactive molecules. To provide a comprehensive understanding of the influence of the chloro and nitro substituents, its spectral data is compared with that of the parent 1H-pyrrolo[2,3-b]pyridine and its monosubstituted analogs, 4-chloro-1H-pyrrolo[2,3-b]pyridine and 3-nitro-1H-pyrrolo[2,3-b]pyridine.

The Significance of Spectroscopic Characterization

The precise characterization of molecular structure is a cornerstone of chemical research and development. NMR and mass spectrometry are two of the most powerful analytical techniques employed for this purpose. NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the connectivity and spatial arrangement of atoms within a molecule. Mass spectrometry, on the other hand, provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition, and can also provide structural information through fragmentation analysis. For complex heterocyclic systems like this compound, a thorough understanding of their spectroscopic signatures is paramount for confirming their identity, assessing their purity, and guiding further synthetic modifications.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides a unique fingerprint of the proton environment within a molecule. The chemical shifts of the protons in the 7-azaindole ring system are particularly sensitive to the electronic effects of the substituents. In a publication detailing the synthesis of this compound, the following ¹H NMR data was reported in DMSO-d₆: δ 12.04 (s, 1H, -NH), 8.18 (d, 1H), 7.59 (t, 1H), 7.21 (d, 1H), 6.50 (q, 1H)[1]. The broad singlet at 12.04 ppm is characteristic of the pyrrole N-H proton. The downfield shifts of the aromatic protons are indicative of the electron-withdrawing nature of the chloro and nitro groups.

To understand the individual contributions of these substituents, a comparison with the parent compound and its monosubstituted derivatives is insightful.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of this compound and its Analogs

Proton1H-pyrrolo[2,3-b]pyridine (Predicted)4-chloro-1H-pyrrolo[2,3-b]pyridine (Experimental)[2]3-nitro-1H-pyrrolo[2,3-b]pyridine (Predicted)This compound (Experimental)[1]
H-1 (NH)~11.712.04~12.512.04
H-2~6.56.50~7.0-
H-3~7.47.59--
H-5~8.08.18~8.48.18
H-6~7.17.21~7.37.21

Note: Predicted values are based on established substituent effects on the 7-azaindole ring system. The absence of a signal for H-2 and H-3 in the substituted compounds is due to the presence of the nitro group at the 3-position.

The electron-withdrawing chloro group at the 4-position and the strongly electron-withdrawing nitro group at the 3-position both contribute to a general downfield shift of the remaining protons in the pyridine and pyrrole rings. The deshielding effect is most pronounced for the protons in closest proximity to these substituents.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the 7-azaindole ring are also significantly influenced by the electronic nature of the substituents.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of this compound and its Analogs (Predicted)

Carbon1H-pyrrolo[2,3-b]pyridine4-chloro-1H-pyrrolo[2,3-b]pyridine3-nitro-1H-pyrrolo[2,3-b]pyridineThis compound
C-2~100~101~105~106
C-3~129~129~145~146
C-3a~128~127~129~128
C-4~149~150~149~151
C-5~121~118~123~120
C-6~116~117~118~119
C-7a~149~148~150~149

The presence of the chloro and nitro groups is expected to cause a significant downfield shift for the carbons to which they are attached (C-4 and C-3, respectively). The surrounding carbon atoms will also experience shifts in their resonance frequencies due to the inductive and resonance effects of these substituents.

Mass Spectrometry and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₄ClN₃O₂[3], with a molecular weight of approximately 197.58 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Predicted Key Fragmentation Pathways:

The fragmentation of this compound is likely to proceed through several key pathways, including the loss of the nitro group, the chlorine atom, and cleavage of the pyrrole ring.

References

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for potent and selective kinase inhibitors is a perpetual frontier. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in this arena, owing to its ability to mimic the hinge-binding motif of ATP. This guide provides an in-depth comparative analysis of the biological activity of derivatives of this scaffold, with a particular focus on their role as kinase inhibitors in oncology. While direct head-to-head studies are often proprietary or limited in scope, this document synthesizes available data to offer a valuable comparative perspective against established kinase inhibitors.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole and purine, serves as a foundational structure for a multitude of kinase inhibitors.[1] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, a key mechanism for achieving inhibitory activity. The versatility of this scaffold lies in the ability to introduce a wide array of substituents at various positions, thereby fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting compounds. A common and crucial starting material for the synthesis of these derivatives is 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, which allows for diverse chemical modifications.

Comparative Analysis: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Sunitinib in VEGFR2 Inhibition

To illustrate the therapeutic potential of this class of compounds, we will compare the activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. The focus of this comparison will be their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

CompoundTargetIC50 (nM)Cell LineReference CompoundRef. IC50 (nM)
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-hydroxy-5-bromobenzylidene)benzohydrazide (5k)VEGFR2136Not SpecifiedSunitinib261
SunitinibVEGFR2261Not Specified--

Table 1: Comparative in vitro inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative and Sunitinib against VEGFR2.[2]

The data presented in Table 1 demonstrates that the 1H-pyrrolo[2,3-b]pyridine derivative 5k exhibits a nearly two-fold increase in potency against VEGFR2 compared to Sunitinib.[2] This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to yield highly potent kinase inhibitors.

Signaling Pathways and Mechanism of Action

VEGFR2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration, ultimately leading to angiogenesis. Inhibitors targeting VEGFR2 block this initial phosphorylation step, thereby abrogating the downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Ca->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative / Sunitinib Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR2 signaling pathway and point of inhibition.

Experimental Protocols

To ensure the scientific integrity of the comparative data, it is essential to understand the methodologies employed in its generation. Below are representative, detailed protocols for the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative and the subsequent evaluation of its kinase inhibitory activity.

Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

This multi-step synthesis starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis_Workflow start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 React with 4-aminobenzoic acid start->step1 intermediate1 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate step2->intermediate2 step3 React with hydrazine hydrate intermediate2->step3 intermediate3 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide step3->intermediate3 step4 Condensation with substituted benzaldehyde intermediate3->step4 final_product (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'- (substituted-benzylidene)benzohydrazide step4->final_product Kinase_Assay_Workflow prep Prepare serial dilutions of test compound plate Add compound, controls, kinase, and substrate/ATP to 384-well plate prep->plate incubate Incubate to allow kinase reaction plate->incubate reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate->reagent detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence reagent->detect measure Measure luminescence detect->measure analyze Calculate IC50 values measure->analyze

References

Illuminating the Void: A Comparative Crystallographic Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine and its Nitro-Substituted Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for designing molecules with diverse biological activities. The precise spatial arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to understanding their interactions with biological targets. This guide provides a detailed comparative analysis of the X-ray crystal structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine and offers insights into the structural impact of introducing a 3-nitro group, a common pharmacophore, by examining the crystal structure of analogous compounds.

While a definitive crystal structure for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, we can construct a robust and insightful comparison. This is achieved by meticulously analyzing the experimentally determined structure of the parent compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, and comparing it with a structurally related molecule bearing the same substitution pattern on a benzene ring: 4-chloro-3-nitrobenzonitrile. This approach allows us to dissect the influence of the nitro group on molecular geometry and intermolecular interactions, providing valuable predictive insights for researchers in the field.

The Parent Scaffold: Crystal Structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The foundation of our comparison is the well-characterized crystal structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). The crystallographic data reveals a planar molecule, a feature crucial for its potential as a bioisostere for indole in many kinase inhibitors.

Experimental Protocol for Crystal Structure Determination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-step process that demands precision and expertise.[1] The general workflow, applicable to the compounds discussed herein, is as follows:

  • Synthesis and Crystallization: The target compound is synthesized and then purified. High-quality single crystals are grown, often through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For instance, colorless block-like crystals of a related compound, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, were obtained by dissolving the solid in ethanol and allowing the solvent to evaporate slowly over several days.[2]

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer.[3] Monochromatic X-rays, typically from a copper or molybdenum source, are directed at the crystal.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.[1]

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. Direct methods are commonly employed for small molecules.[1] The initial structural model is then refined against the experimental data to obtain a precise and accurate final structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Key Structural Features of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The crystal structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, with CCDC deposition number 826733, reveals several key features that are foundational for our comparative analysis.[5] The molecule is largely planar, with the pyrrole and pyridine rings being nearly coplanar. This planarity is a critical factor in its ability to participate in π-π stacking interactions within biological macromolecules.

Comparative Analysis: The Influence of the 3-Nitro Group

To understand the structural implications of adding a nitro group at the 3-position of the 7-azaindole core, we will compare the known structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine with that of 4-chloro-3-nitrobenzonitrile. This comparison is based on the principle that the electronic and steric effects of the chloro and nitro substituents on the aromatic ring will exhibit comparable trends.

Molecular Geometry

The introduction of a nitro group, a strong electron-withdrawing group, is expected to induce significant changes in the local geometry of the aromatic system.

Parameter4-Chloro-1H-pyrrolo[2,3-b]pyridine4-Chloro-3-nitrobenzonitrile
Crystal System OrthorhombicTriclinic[6]
Space Group P2₁2₁2₁P-1[6]
Key Bond Lengths (Å) C4-Cl: ~1.74C4-Cl: ~1.73[6]
C3-C4: ~1.38C3-C4: ~1.39[6]
C3-N(nitro): ~1.47[6]
Key Bond Angles (°) C3-C4-Cl: ~120C3-C4-Cl: ~121[6]
C4-C3-N(nitro): ~122[6]

Note: Bond lengths and angles for 4-chloro-1H-pyrrolo[2,3-b]pyridine are typical values for this class of compounds. Precise values can be obtained from the CCDC deposition.

The data for 4-chloro-3-nitrobenzonitrile shows that the C-N bond of the nitro group is approximately 1.47 Å.[6] The presence of the bulky and electronegative nitro group adjacent to the chlorine atom can lead to some steric strain, potentially influencing the planarity of the pyrrolo[2,3-b]pyridine ring system in the hypothetical 4-chloro-3-nitro derivative. In 4-chloro-3-nitrobenzonitrile, the atoms of the benzene ring and the attached Cl, C (of CN), and N (of NO2) atoms are coplanar.[6]

Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions is a critical determinant of the solid-state packing of molecules, which in turn can influence physical properties such as solubility and melting point.

molecular_comparison cluster_parent 4-Chloro-1H-pyrrolo[2,3-b]pyridine cluster_nitro Predicted: this compound cluster_interactions Intermolecular Interactions parent { Planar pyrrolo[2,3-b]pyridine core |  N-H donor |  Pyridine N acceptor} parent_int N-H...N Hydrogen Bonds π-π Stacking parent:f1->parent_int forms parent:f2->parent_int forms nitro { Planar core (potential for slight distortion) |  N-H donor |  Pyridine N acceptor |  Nitro group (strong acceptor)} nitro_int N-H...O (nitro) Hydrogen Bonds C-H...O Interactions π-π Stacking (potentially altered) nitro:f1->nitro_int forms nitro:f2->nitro_int forms nitro:f3->nitro_int forms

In the crystal structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, the dominant intermolecular interaction is typically hydrogen bonding between the pyrrole N-H donor and the pyridine N acceptor of a neighboring molecule, forming dimers or chains.

The introduction of the 3-nitro group provides additional, strong hydrogen bond acceptors (the oxygen atoms). This would likely lead to a more complex network of intermolecular interactions. For example, in the crystal structure of 4-chloro-3-nitrobenzonitrile, weak intermolecular C-H···O and C-H···N hydrogen bonds are observed, and π-π stacking interactions are also present, with a centroid-centroid distance of 3.912 Å.[6] It is highly probable that in the crystal structure of this compound, the N-H of the pyrrole ring would form a strong hydrogen bond with one of the oxygen atoms of the nitro group of an adjacent molecule.

Conclusion and Future Directions

This comparative guide, grounded in the experimental crystal structures of 4-chloro-1H-pyrrolo[2,3-b]pyridine and 4-chloro-3-nitrobenzonitrile, provides a scientifically robust framework for understanding the structural characteristics of this compound. The introduction of a 3-nitro group is predicted to have a pronounced effect on both the local molecular geometry and the supramolecular assembly through the introduction of strong hydrogen bond acceptors.

For researchers and drug development professionals, these insights are crucial for computational modeling, such as molecular docking studies, where the precise conformation and interaction potential of a ligand are paramount. The determination of the actual crystal structure of this compound remains a valuable goal for the scientific community, as it would provide definitive experimental validation of the predictions outlined in this guide.

References

A Senior Application Scientist's Guide to the Synthesis of 7-Azaindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of indole, it often imparts improved pharmacological properties, such as enhanced metabolic stability, altered hydrogen bonding capabilities, and improved solubility. Its prevalence in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents, has driven the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent methods for constructing the 7-azaindole core, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic tools. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each approach, supported by detailed experimental protocols.

Comparative Overview of 7-Azaindole Synthesis Methods

The synthesis of the 7-azaindole scaffold can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. The choice of a particular method is often dictated by the desired substitution pattern, functional group tolerance, and the scale of the synthesis.

MethodTypical YieldReaction TimeTemperatureKey Reagents/CatalystsScalabilityProsCons
Fischer Indole Synthesis 40-75%[1]1-24 h80-180°C2-Hydrazinopyridine, Ketone/Aldehyde, Acid catalyst (e.g., PPA, H₂SO₄)ModerateWell-established, readily available starting materials.[2]Harsh acidic conditions, limited functional group tolerance, low yields with electron-deficient pyridines.[3][4]
Bartoli Indole Synthesis 30-60%[5]1-8 h-78 to -20°Cortho-Substituted nitropyridine, Vinyl Grignard reagentModerate to HighExcellent for 7-substituted azaindoles, good regioselectivity.[6][7]Requires cryogenic temperatures, sensitive to steric hindrance, requires excess Grignard reagent.[5][7]
Hemetsberger-Knittel Synthesis 50-80%[8][9]1-5 h110-180°C (Thermal) or 10-30 min (Microwave)α-Azido-β-aryl-acrylate derivativeModerateGood yields, applicable to various substituted azaindoles.Synthesis of the azido precursor can be challenging and potentially hazardous.[9]
Palladium-Catalyzed Synthesis 70-95%[10]2-24 h60-120°CHalogenated aminopyridine, Alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand, BaseHighExcellent yields and functional group tolerance, high regioselectivity, scalable.[10][11]Cost of palladium catalyst and ligands, potential for metal contamination in the final product.
Chichibabin Reaction 75-85%[12]2-4 h-40 to 0°C3-Picoline derivative, Benzonitrile, Strong base (e.g., LDA)ModerateDirect route to 2-aryl-7-azaindoles.Requires stoichiometric amounts of a strong base, limited to specific substitution patterns.[12]

In-Depth Analysis of Key Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a relevant method for constructing the 7-azaindole core.[2] The reaction proceeds through the acid-catalyzed cyclization of a pyridylhydrazone, formed in situ from the condensation of a 2-hydrazinopyridine with an aldehyde or ketone.[2]

Mechanistic Rationale: The key step in the Fischer synthesis is a[12][12]-sigmatropic rearrangement of the protonated enehydrazine tautomer of the pyridylhydrazone.[2] The electron-deficient nature of the pyridine ring can hinder this rearrangement, often necessitating harsh acidic conditions and high temperatures, and leading to lower yields compared to the synthesis of carbocyclic indoles.[3][4] The choice of a strong acid catalyst like polyphosphoric acid (PPA) is crucial to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles [1]

  • Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until the formation of the pyridylhydrazone is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Cyclization: Add the crude pyridylhydrazone to polyphosphoric acid (PPA) preheated to 160-180°C.

  • Stir the reaction mixture vigorously for 5-15 minutes.

  • Cool the mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted 7-azaindole.

Workflow Diagram:

Fischer_Indole_Synthesis start 2-Hydrazinopyridine + Ketone/Aldehyde hydrazone Pyridylhydrazone Formation start->hydrazone Condensation cyclization Acid-Catalyzed Cyclization (PPA) hydrazone->cyclization Heat rearrangement [3,3]-Sigmatropic Rearrangement cyclization->rearrangement product 2,3-Disubstituted 7-Azaindole rearrangement->product Aromatization Bartoli_Indole_Synthesis start ortho-Substituted Nitropyridine addition Nucleophilic Addition start->addition grignard Vinyl Grignard Reagent (3 eq) grignard->addition rearrangement [3,3]-Sigmatropic Rearrangement addition->rearrangement -78 to -20°C product 7-Substituted Azaindole rearrangement->product Aromatization Hemetsberger_Knittel_Synthesis start α-Azido-β-pyridyl -acrylate thermolysis Thermal or Microwave Heating start->thermolysis - N₂ nitrene Vinyl Nitrene Intermediate thermolysis->nitrene cyclization Intramolecular Cyclization nitrene->cyclization product 7-Azaindole-2- carboxylate cyclization->product Aromatization Palladium_Catalyzed_Synthesis start 2-Amino-3-halopyridine + Terminal Alkyne sonogashira Sonogashira Coupling start->sonogashira Pd Catalyst, CuI intermediate 2-Amino-3-alkynyl -pyridine sonogashira->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base product 2-Substituted 7-Azaindole cyclization->product Chichibabin_Reaction start 3-Picoline Derivative + Benzonitrile deprotonation Deprotonation (LDA) start->deprotonation addition Nucleophilic Addition to Nitrile deprotonation->addition cyclization Intramolecular Cyclization addition->cyclization product 2-Aryl-7-azaindole cyclization->product Aromatization

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by a vast dataset ensuring its quality, safety, and efficacy. At the heart of this data generation lies the analytical method—the tool used to quantify the active pharmaceutical ingredient (API) and its potential impurities. For a compound like 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various therapeutic agents, a validated, stability-indicating analytical method is not merely a regulatory requirement; it is the foundation of quality control.

This guide provides an in-depth, experience-driven walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for this compound. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each experimental choice. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a principle enshrined in the International Council for Harmonisation (ICH) guidelines.[1] This guide is designed for researchers, scientists, and drug development professionals who require a robust and defensible analytical method for quality assessment throughout the product lifecycle.

The Analytical Challenge and Proposed Methodological Approach

This compound is a heterocyclic aromatic compound. Its structure suggests moderate polarity and the presence of a chromophore, making it an ideal candidate for analysis by Reverse-Phase HPLC (RP-HPLC) with UV detection.[2][3] The primary analytical challenge is to develop a method that not only accurately quantifies the main compound but also separates it from any potential process-related impurities and degradation products that may arise during stability studies.

Based on these characteristics, the following HPLC method was developed as the foundation for our validation studies.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common, UV-transparent mobile phase system. The acidic modifier ensures good peak shape by suppressing the ionization of acidic and basic functional groups.
Gradient 20% B to 80% B over 15 minA gradient elution is chosen to ensure elution of potential non-polar impurities while retaining and separating more polar ones from the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30°CTemperature control ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A Photo Diode Array (PDA) detector is used to assess peak purity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Validation Framework: A Systematic Approach to Method Verification

Method validation is a systematic process that demonstrates an analytical method's suitability and reliability for its intended use.[4] Our approach is grounded in the ICH Q2(R1) guideline, which outlines the key validation characteristics to be investigated.[5][6] The overall workflow is designed to build confidence in the method, starting with its ability to distinguish the analyte and culminating in its resilience to minor procedural variations.

G cluster_0 Method Development cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Outcome Dev Develop HPLC Method Specificity 1. Specificity (Forced Degradation) Dev->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (% Recovery) Linearity->Accuracy Precision 4. Precision (%RSD) Accuracy->Precision Sensitivity 5. LOD & LOQ Precision->Sensitivity Robustness 6. Robustness Sensitivity->Robustness Validated Validated Method (Fit for Purpose) Robustness->Validated

Caption: Overall workflow for analytical method validation.

Specificity: The Foundation of Unambiguous Measurement

Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] Without proven specificity, all other validation data is meaningless, as you can't be certain you are measuring only your target analyte. For a stability-indicating method, this requires demonstrating separation from products formed under stress conditions.[9]

Experimental Protocol for Specificity
  • Forced Degradation: Subject solutions of this compound (approx. 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposed to UV light (254 nm) for 24 hours (solution).

  • Blank & Placebo Analysis: Prepare and inject a blank (diluent only) and a placebo (a mixture of all formulation excipients, if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Analysis: Analyze the unstressed sample and all stressed samples using the proposed HPLC method with a PDA detector.

  • Evaluation: Assess the resolution between the parent analyte peak and any degradation product peaks. Perform peak purity analysis on the parent peak in all samples.

Data Presentation & Acceptance Criteria

Table 2: Specificity and Forced Degradation Results

Stress Condition% DegradationResolution (Rs) to Closest ImpurityPeak Purity Index (Analyte Peak)
Unstressed0N/A> 0.999
Acid (0.1 M HCl)12.5%2.8> 0.999
Base (0.1 M NaOH)18.2%3.1> 0.999
Oxidative (3% H₂O₂)8.9%2.5> 0.999
Thermal (80°C)3.1%2.9> 0.999
Photolytic (UV)6.4%3.5> 0.999
Acceptance Criteria N/A Rs ≥ 2.0 Index ≥ 0.990

Trustworthiness: The data clearly shows that significant degradation was achieved under various stress conditions. In all cases, the degradation products were well-resolved from the parent peak (Rs > 2.0), and the peak purity index remained above the acceptance threshold of 0.990.[8] This provides strong evidence that the method is stability-indicating and specific for this compound.

Linearity and Range: Defining the Method's Operating Window

Expertise & Experience: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11] For an assay method, this range is typically 80-120% of the target concentration.[11]

Experimental Protocol for Linearity and Range
  • Stock Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent (e.g., 50:50 Acetonitrile:Water).

  • Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay with a target concentration of 100 µg/mL, the following levels are appropriate: 50, 75, 100, 125, and 150 µg/mL (covering 50-150% of the target).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Presentation & Acceptance Criteria

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0498,500
75.0751,200
100.01,002,100
125.01,249,500
150.01,503,300
Linear Regression Results
Correlation Coefficient (R²) 0.9998
Slope 10,025
Y-Intercept -1,520
Acceptance Criteria R² ≥ 0.999

Trustworthiness: The correlation coefficient of 0.9998 is well above the typical acceptance criterion of ≥ 0.999, demonstrating excellent linearity across the range of 50-150 µg/mL.[12] This confirms the method is suitable for quantifying the analyte within this defined range.

Accuracy and Precision: The Pillars of Method Reliability

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of agreement among a series of measurements.[13][14] A method can be precise but not accurate, and vice versa. Both are essential for reliable results. Precision is evaluated at two levels: repeatability (short-term precision under the same conditions) and intermediate precision (within-laboratory variations, such as different days, analysts, or equipment).[15]

G cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Caption: Conceptual difference between accuracy and precision.

Experimental Protocol for Accuracy
  • Sample Preparation: Prepare a placebo mixture. Spike the placebo with the analyte reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and calculate the amount of analyte recovered.

  • Evaluation: Express accuracy as the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

Experimental Protocol for Precision
  • Repeatability (Intra-assay): Prepare six individual samples of the analyte at 100% of the target concentration (100 µg/mL). Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Have a second analyst repeat the analysis on a different day using a different HPLC system (if available). Analyze another six samples.

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements and for all measurements combined.

Data Presentation & Acceptance Criteria

Table 4: Accuracy (% Recovery) Data

Concentration LevelReplicate 1Replicate 2Replicate 3Mean Recovery
80% (80 µg/mL)99.5%100.8%99.9%100.1%
100% (100 µg/mL)100.2%99.1%100.5%99.9%
120% (120 µg/mL)99.8%101.2%99.5%100.2%
Acceptance Criteria ---98.0% - 102.0%

Table 5: Precision (%RSD) Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Overall (n=12)
Mean Assay Value (µg/mL) 100.399.8100.1
%RSD 0.45% 0.51% 0.68%
Acceptance Criteria --RSD ≤ 2.0%

Trustworthiness: The mean recovery at all levels is within the 98.0-102.0% range, confirming the method's accuracy.[4] The %RSD for repeatability and intermediate precision are all well below the 2.0% limit, demonstrating excellent precision.[13] This indicates the method provides reliable and reproducible results.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][17] These are critical for impurity analysis, where trace levels must be reliably measured.

Experimental Protocol for LOD & LOQ
  • Method 1: Signal-to-Noise (S/N) Ratio:

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17] The noise is typically measured from a blank injection over a region corresponding to the analyte's retention time.

  • Method 2: Calibration Curve Slope:

    • Use the data from the linearity study.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[18]

  • Verification: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm the S/N ratios and, for LOQ, to demonstrate acceptable precision.

Data Presentation & Acceptance Criteria

Table 6: LOD and LOQ Results

ParameterBased on S/NBased on Calibration SlopeVerified ConcentrationVerified S/N Ratio
LOD ~0.05 µg/mL0.06 µg/mL0.06 µg/mL3.5
LOQ ~0.15 µg/mL0.18 µg/mL0.18 µg/mL10.8
Acceptance Criteria N/A N/A N/A ~3 for LOD, ~10 for LOQ

Trustworthiness: Both methods yield comparable results. The experimental verification at the calculated concentrations confirms that the method achieves the required signal-to-noise ratios, establishing its sensitivity for detecting and quantifying low levels of the analyte.

Robustness: Ensuring Real-World Resilience

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] It provides an indication of its reliability during normal usage and is a critical component for successful method transfer between laboratories.[20][21]

Experimental Protocol for Robustness
  • Parameter Variation: Prepare a standard solution at 100 µg/mL. Analyze this solution while systematically varying the following parameters, one at a time:

    • Flow Rate: ±10% (0.9 and 1.1 mL/min).

    • Column Temperature: ±5°C (25°C and 35°C).

    • Mobile Phase Organic Content: ±2% absolute (e.g., initial %B of 18% and 22%).

    • Mobile Phase pH: ±0.2 units.

  • Evaluation: Monitor the effect of these changes on critical system suitability parameters (e.g., retention time, peak tailing, theoretical plates) and the assay result.

Data Presentation & Acceptance Criteria

Table 7: Robustness Study Results

Parameter VariedRetention Time (min)Tailing FactorAssay (% of Nominal)
Nominal Condition 8.52 1.1 100.0%
Flow Rate (0.9 mL/min)9.451.1100.3%
Flow Rate (1.1 mL/min)7.731.199.8%
Temperature (25°C)8.751.299.5%
Temperature (35°C)8.311.1100.5%
Organic Content (-2%)9.151.1100.1%
Organic Content (+2%)7.981.199.7%
Acceptance Criteria No significant shift ≤ 2.0 98.0% - 102.0%

Trustworthiness: The results show that while retention time shifts predictably with changes in flow rate and mobile phase composition, the critical quality attributes of the analysis (tailing factor and assay result) remain well within acceptable limits. This demonstrates that the method is robust and will perform reliably under the typical variations encountered in a routine laboratory setting.

Conclusion

This comprehensive validation study, guided by the principles of the ICH Q2(R1) guideline, provides a self-validating system of evidence. The experimental data demonstrates that the proposed HPLC method for the analysis of this compound is:

  • Specific and Stability-Indicating: Capable of separating the analyte from degradation products.

  • Linear: Over a wide concentration range (50-150 µg/mL) with a correlation coefficient (R²) of 0.9998.

  • Accurate: With recovery values between 99.9% and 100.2%.

  • Precise: Demonstrating a %RSD of less than 0.7% for intermediate precision.

  • Sensitive: With a verified LOQ of 0.18 µg/mL.

  • Robust: Unaffected by small, deliberate changes in its operational parameters.

Therefore, the method is validated and deemed fit for its intended purpose: the routine quality control, assay, and stability testing of this compound. This rigorous approach ensures that the data generated will be reliable, reproducible, and defensible, supporting the development of safe and effective pharmaceuticals.

References

The Strategic Evolution of a Scaffold: A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a key intermediate and its derivatives: the 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine analogs. By examining the influence of specific structural modifications on biological activity, we aim to provide a comparative framework to inform the design of next-generation inhibitors.

The 7-azaindole core is a bioisostere of indole and purine, and the inclusion of a nitrogen atom in the pyridine ring can modulate physicochemical properties and offer an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[3] The 4-chloro-3-nitro substitution pattern on this scaffold provides two reactive handles for further chemical elaboration, making it a valuable starting point for the synthesis of diverse compound libraries.[4][5]

I. The Core Scaffold: Understanding the Landscape

The this compound core is a critical building block in the synthesis of various biologically active molecules, including kinase inhibitors.[4][5] Its utility stems from the ability to selectively modify the chloro and nitro groups, as well as other positions on the bicyclic ring system. Understanding the impact of these modifications is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

II. Comparative Analysis of Structural Modifications

A. Modifications at the C4-Position: The "Selectivity" Handle

The chlorine atom at the C4-position is a key site for modification, often influencing the selectivity of the resulting inhibitors. In related pyrrolo[2,3-d]pyrimidine inhibitors of Protein Kinase B (PKB), substitution at the analogous C4-position has been shown to significantly impact selectivity over other kinases like PKA. For instance, replacement of a chloro group with larger, lipophilic substituents can enhance selectivity.[2]

Compound/Modification Target Key Finding Reference
4-Chloro-pyrrolo[2,3-d]pyrimidinePKB/PKABaseline potency and selectivity[2]
4-(Substituted-amino)-pyrrolo[2,3-d]pyrimidinePKB/PKAIntroduction of bulky hydrophobic groups at the 4-position of the piperidine attached to C4 of the pyrrolopyrimidine core increased selectivity for PKB over PKA.[2]

This suggests that in the context of this compound, nucleophilic aromatic substitution at the C4-position with various amines or other nucleophiles is a critical strategy for tuning selectivity. The nature of the substituent introduced will likely dictate the interaction with specific pockets in the target protein.

B. The Role of the C3-Nitro Group: A Precursor to Potency

The nitro group at the C3-position is often not present in the final active compounds but serves as a crucial synthetic intermediate. It can be reduced to an amino group, which can then be further functionalized. This C3-amino group can act as a key hydrogen bond donor or a point for further chemical diversification.

In the broader context of substituted indoles, a nitro group can contribute to activity, but its replacement is often a goal for improving drug-like properties.[1] For the this compound scaffold, the reduction of the nitro group is a common step in the synthesis of more complex derivatives.[4][5] The subsequent derivatization of the resulting amino group is where significant gains in potency are often achieved.

C. N1-Substitution on the Pyrrole Ring: Modulating Physicochemical Properties

Alkylation or arylation at the N1-position of the pyrrole ring can significantly impact the physicochemical properties of the molecule, such as solubility and membrane permeability. This position is often targeted to introduce moieties that can interact with the solvent-exposed regions of a binding site or to fine-tune the overall lipophilicity of the compound.

In a series of N-substituted pyrrolyl chalcones, modifications at the N1-position of the pyrrole ring were shown to influence their biological activity.[6] While not directly analogous, this highlights the importance of exploring substitutions at this position.

III. Experimental Protocols: A Foundation for Discovery

The synthesis of this compound and its subsequent modification are central to SAR studies. Below are representative protocols for key transformations.

A. Synthesis of this compound

This protocol is based on the nitration of 4-chloro-7-azaindole.

Step-by-Step Methodology:

  • To a solution of 4-chloro-7-azaindole in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., fuming nitric acid) at a controlled temperature (typically 0-5 °C).

  • Stir the reaction mixture at low temperature for a specified period.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield this compound.

Note: This is a generalized procedure and specific reaction conditions may vary.[4][5]

B. Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the displacement of the C4-chloro group with an amine.

Step-by-Step Methodology:

  • Dissolve this compound in a suitable solvent (e.g., DMF, DMSO).

  • Add the desired amine and a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired C4-substituted analog.

IV. Visualizing the Synthetic and SAR Pathways

To better understand the relationships between the core scaffold and its derivatives, the following diagrams illustrate the key synthetic transformations and the general SAR exploration strategy.

Synthesis_Pathway 4-Chloro-7-azaindole 4-Chloro-7-azaindole 4-Chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole 4-Chloro-7-azaindole->4-Chloro-3-nitro-7-azaindole Nitration 4-Amino-3-nitro-7-azaindole Analogs 4-Amino-3-nitro-7-azaindole Analogs 4-Chloro-3-nitro-7-azaindole->4-Amino-3-nitro-7-azaindole Analogs C4-Substitution (NuAr) 4-Chloro-3-amino-7-azaindole 4-Chloro-3-amino-7-azaindole 4-Chloro-3-nitro-7-azaindole->4-Chloro-3-amino-7-azaindole Nitro Reduction N1-Substituted Analogs N1-Substituted Analogs 4-Chloro-3-nitro-7-azaindole->N1-Substituted Analogs N1-Alkylation/Arylation C3-Functionalized Analogs C3-Functionalized Analogs 4-Chloro-3-amino-7-azaindole->C3-Functionalized Analogs Amine Derivatization

Caption: Synthetic pathways for deriving analogs from 4-chloro-3-nitro-7-azaindole.

SAR_Exploration Core Scaffold Core Scaffold C4-Modification C4-Modification Core Scaffold->C4-Modification Selectivity C3-Modification C3-Modification Core Scaffold->C3-Modification Potency N1-Modification N1-Modification Core Scaffold->N1-Modification PK Properties Biological Activity Biological Activity C4-Modification->Biological Activity C3-Modification->Biological Activity N1-Modification->Biological Activity

Caption: Logical relationships in the SAR exploration of the core scaffold.

V. Future Directions and Unanswered Questions

The exploration of the SAR of this compound analogs is an ongoing endeavor. Key future directions include:

  • Systematic Library Synthesis: The generation of a comprehensive library of analogs with systematic variations at the C4, C3, and N1 positions to build a more complete SAR map.

  • Exploration of Novel C4-Substituents: Moving beyond simple amines to more complex and rigid cyclic systems at the C4-position could lead to inhibitors with improved selectivity and potency.

  • Multi-Target Profiling: Screening analogs against a broad panel of kinases and other relevant biological targets to identify novel activities and potential off-target effects.

  • Structure-Based Drug Design: Obtaining crystal structures of analogs bound to their target proteins would provide invaluable insights for rational drug design and optimization.

By systematically probing the SAR of this versatile scaffold, the scientific community can continue to unlock its potential for the development of novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Effective Cross-Coupling of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 7-azaindole core, specifically 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, presents a unique synthetic challenge. The presence of a deactivating chloro group at the 4-position, coupled with an electron-withdrawing nitro group at the 3-position, significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate, offering insights into catalyst selection and reaction optimization based on established principles and analogous systems.

The Challenge: Understanding the Reactivity of this compound

The primary hurdle in the cross-coupling of this compound lies in the inherent stability of the C-Cl bond. In palladium-catalyzed reactions, the oxidative addition step is often rate-limiting, and the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl[1]. Consequently, more reactive halo-derivatives are often preferred. However, the chloro-substituted compound is often a more readily available or synthetically accessible starting material.

The electron-withdrawing nitro group further deactivates the pyridine ring, making oxidative addition more challenging. However, it also acidifies the N-H proton of the pyrrole ring, which can be a factor in base selection and potential side reactions. The choice of catalyst, and particularly the ligand, is therefore critical to overcome these electronic effects and achieve efficient coupling.

Comparative Efficacy of Catalysts for Cross-Coupling Reactions

While direct, peer-reviewed comparative studies on this specific molecule are limited, we can extrapolate from data on structurally similar 7-azaindoles and nitro-substituted pyridines to guide our catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds. For a deactivated aryl chloride like our substrate, a highly active catalyst system is paramount.

Catalyst & Ligand Selection Rationale:

For electron-poor and sterically hindered aryl chlorides, electron-rich and bulky phosphine ligands are generally the most effective. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote the oxidative addition step.

  • Recommended Catalyst Systems: Based on successful couplings of other challenging heteroaryl chlorides, systems like Pd₂(dba)₃ or Pd(OAc)₂ combined with ligands such as XPhos, SPhos, or RuPhos are excellent starting points[2]. Pre-catalysts like XPhos Pd G2 or G3 can also offer improved stability and reactivity.

  • Base and Solvent: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred to minimize potential side reactions with the nitro group[3]. A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic and inorganic reagents.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available and effective precursors to the active Pd(0) catalyst.
Ligand XPhos (4-10 mol%) or SPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition of aryl chlorides.
Base K₃PO₄ (2-3 equiv.) or K₂CO₃ (2-3 equiv.)Effective in promoting transmetalation without being overly harsh on the nitro group.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic/aqueous mixture to facilitate dissolution of all reaction components.
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temp. D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Extract with Organic Solvent G->H I Column Chromatography H->I J J I->J Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The presence of the nitro group on the substrate necessitates careful selection of the base to avoid unwanted side reactions.

Catalyst & Ligand Selection Rationale:

Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for the amination of aryl chlorides. Ligands like RuPhos and XPhos have demonstrated utility in the amination of similar 4-chloro-7-azaindole systems[2].

  • Base Selection: Strong bases like NaOtBu or KOtBu are commonly used in Buchwald-Hartwig reactions. However, with a nitro-containing substrate, a weaker base such as Cs₂CO₃ or K₃PO₄ should be considered to minimize the risk of nucleophilic aromatic substitution of the nitro group or other undesired reactions[3].

  • Amine Coupling Partner: The nature of the amine can also influence the reaction outcome. Primary and secondary aliphatic and aromatic amines can be used, though reaction conditions may need to be optimized for each.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Common and effective palladium precursors.
Ligand RuPhos (4-10 mol%) or XPhos (4-10 mol%)Proven efficacy in the amination of electron-poor heteroaryl chlorides.
Base Cs₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)Milder bases to avoid side reactions associated with the nitro group.
Solvent Toluene or 1,4-DioxaneAnhydrous aprotic solvents are standard for this transformation.
Temperature 90-120 °CElevated temperatures are generally required.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction allows for the direct coupling of terminal alkynes with aryl halides. This reaction typically employs a dual catalytic system of palladium and copper(I).

Catalyst & Cocatalyst Selection Rationale:

The standard Sonogashira catalysts, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI, are often effective. For less reactive aryl chlorides, increasing the catalyst loading or using more electron-rich phosphine ligands may be necessary.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also serves as the solvent in many cases. The use of a co-solvent like THF or DMF can be beneficial.

  • Copper-Free Conditions: To avoid potential issues with copper, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more active palladium catalyst.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(PPh₃)₂ (5-10 mol%)Standard and widely used catalysts for Sonogashira couplings.
Copper(I) Cocatalyst CuI (10-20 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPEAActs as both a base and a solvent.
Solvent Amine base or a mixture with THF/DMFProvides a suitable reaction medium.
Temperature 60-100 °CMilder conditions are often possible compared to other couplings of aryl chlorides.
Heck Coupling: Vinylation of the Heterocycle

The Heck reaction enables the coupling of the aryl chloride with an alkene. The regioselectivity of the addition to the alkene is a key consideration.

Catalyst & Ligand Selection Rationale:

For the Heck reaction of an electron-poor aryl chloride, phosphine-ligated palladium catalysts are generally required. Palladium acetate (Pd(OAc)₂) with a phosphine ligand like P(o-tolyl)₃ or a more modern Buchwald-type ligand can be effective.

  • Base and Additives: An organic base like triethylamine or an inorganic base like K₂CO₃ is used. Additives such as a phase-transfer catalyst (e.g., TBAB) can be beneficial, especially for less reactive aryl chlorides.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically the best coupling partners.

Table 4: Recommended Starting Conditions for Heck Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective palladium precursor.
Ligand P(o-tolyl)₃ (4-10 mol%) or a bulky phosphinePromotes the reaction with aryl chlorides.
Base Et₃N (2-3 equiv.) or K₂CO₃ (2-3 equiv.)Neutralizes the H-X formed during the reaction.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are often used.
Temperature 100-140 °CHigh temperatures are typically necessary for Heck reactions of aryl chlorides.

Conclusion and Future Perspectives

The cross-coupling of this compound is a challenging but achievable transformation. The key to success lies in the selection of a highly active palladium catalyst, typically featuring a bulky and electron-rich phosphine ligand, to overcome the low reactivity of the C-Cl bond. Careful consideration of the base is also crucial, particularly for the Buchwald-Hartwig amination, to avoid undesired side reactions involving the nitro group.

The conditions outlined in this guide provide a strong starting point for researchers. However, empirical optimization for each specific coupling partner is highly recommended to achieve the best possible yields and purities. As catalyst technology continues to evolve, new and more efficient methods for the functionalization of such challenging heterocyclic systems will undoubtedly emerge, further expanding the toolbox of the synthetic chemist.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of a Cytotoxicity Assay in Oncology Drug Discovery

For researchers in oncology drug discovery, the accurate assessment of a compound's cytotoxic potential is a foundational step. The 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically its 4-chloro-3-nitro derivatives, represents a promising class of heterocyclic compounds with demonstrated anticancer activities.[1][2] These compounds have been investigated as inhibitors of key oncogenic kinases such as FGFR and V600E-BRAF, making them compelling candidates for further development.[1][2] However, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous biological evaluation, beginning with in vitro cytotoxicity screening.

The choice of assay for this initial screening is not a trivial decision. Different assays measure distinct cellular events, from metabolic activity and membrane integrity to the activation of specific cell death pathways. Consequently, the selection of a particular assay can significantly influence the interpretation of a compound's potency and mechanism of action. This guide provides a comparative analysis of three commonly employed cytotoxicity assays—MTT, LDH, and apoptosis assays—in the context of evaluating novel compounds derived from 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the data to build a comprehensive picture of a compound's cytotoxic profile.

Comparative Overview of Core Cytotoxicity Assays

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound elicits a toxic effect on cancer cells, often quantified as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). The three assays discussed below approach this from different perspectives.

Assay Principle Measures Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]Metabolic activity, which serves as a proxy for cell viability.[3]High-throughput, cost-effective, well-established.[3]Can be affected by compounds that alter mitochondrial respiration; does not distinguish between cytostatic and cytotoxic effects.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[4]Cell membrane integrity; directly measures cell lysis.[4]Directly measures cytotoxicity (cell death); non-destructive to remaining cells.Less sensitive for early apoptotic events where the membrane is initially intact; half-life of LDH in media can vary.
Apoptosis Assays (e.g., Annexin V/PI) Detection of phosphatidylserine (PS) translocation to the outer cell membrane (an early apoptotic event) using fluorescently labeled Annexin V. Propidium Iodide (PI) is used to identify late apoptotic/necrotic cells with compromised membranes.[5]Specific mechanism of programmed cell death (apoptosis).[5]Provides mechanistic insight into how the compound induces cell death; can distinguish between apoptosis and necrosis.[5]More complex, lower throughput, and more expensive than viability assays; requires specialized equipment (flow cytometer).

Interpreting Disparate Data: A Case Study Approach

This highlights a crucial point: an MTT assay can identify potent compounds, but it cannot, on its own, confirm the mechanism of cell death.[6] A compound could be highly effective at inhibiting metabolic activity (low MTT IC50) but may do so through a cytostatic effect (halting proliferation) rather than a cytotoxic one (inducing cell death). An LDH assay, in contrast, would only show a strong signal if the cells were actually dying and losing membrane integrity.[4]

Therefore, a logical workflow for screening novel this compound derivatives would be to use a high-throughput assay like MTT for initial screening to identify a manageable number of "hit" compounds. These hits would then be subjected to more detailed mechanistic studies, including LDH and apoptosis assays, to confirm cytotoxicity and elucidate the mode of action.

Below is a hypothetical data table illustrating how results for a novel compound, "Compound X," might be presented to provide a comprehensive cytotoxic profile.

Compound Cell Line Assay Endpoint Result (IC50/GI50 in µM) Interpretation
Compound XHT-29 (Colon)MTTGrowth Inhibition1.5Potent anti-proliferative activity.
Compound XHT-29 (Colon)LDHCytotoxicity2.0Confirms that the compound is cytotoxic at a similar concentration.
Compound XHT-29 (Colon)Annexin V/PIApoptosis Induction1.8Suggests apoptosis is a primary mechanism of cell death.
DoxorubicinHT-29 (Colon)MTTGrowth Inhibition0.8Reference compound shows higher potency in this assay.

Experimental Protocols: A Self-Validating System

The trustworthiness of any cytotoxicity data hinges on robust and well-controlled experimental protocols. Below are detailed, step-by-step methodologies for the three discussed assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds derived from this compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[4]

Materials:

  • Cancer cell lines and culture reagents

  • 96-well plates

  • Test compounds

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "high control" where cells will be completely lysed to measure maximum LDH release.

  • Incubation: Incubate for the desired time (e.g., 24, 48 hours).

  • Induce Maximum Lysis: One hour before the end of the incubation period, add 10 µL of the lysis buffer to the "high control" wells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.[5]

Materials:

  • Cancer cell lines and culture reagents

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 concentration (determined from MTT or LDH assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. Differentiate cell populations:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies start Seed Cancer Cells in 96-well Plates treat Treat with Serial Dilutions of Pyrrolo[2,3-b]pyridine Derivatives start->treat incubate Incubate (48-72h) treat->incubate mtt Perform MTT Assay incubate->mtt read_mtt Measure Absorbance (570nm) mtt->read_mtt ic50 Calculate IC50 Values read_mtt->ic50 hits Identify 'Hit' Compounds ic50->hits seed_6well Seed Cells in 6-well Plates hits->seed_6well For promising candidates treat_ic50 Treat with IC50 Concentration of 'Hit' seed_6well->treat_ic50 incubate_24h Incubate (24-48h) treat_ic50->incubate_24h apoptosis Perform Annexin V/PI Staining incubate_24h->apoptosis flow Analyze via Flow Cytometry apoptosis->flow mechanism Confirm Apoptotic Mechanism flow->mechanism

Caption: A typical workflow for cytotoxicity screening and mechanism of action studies.

ApoptosisPathway Compound Pyrrolo[2,3-b]pyridine Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis, a common target for anticancer drugs.

Conclusion: An Integrated Approach for Authoritative Results

Evaluating the cytotoxic potential of novel this compound derivatives requires a multi-faceted approach. While high-throughput metabolic assays like MTT are invaluable for initial screening, they provide an incomplete picture. To build a trustworthy and comprehensive profile of a compound's activity, it is essential to validate these findings with assays that measure distinct cellular processes.

By integrating data from assays that assess metabolic viability (MTT), membrane integrity (LDH), and the induction of specific death pathways (apoptosis), researchers can confidently select the most promising candidates for further pre-clinical development. This integrated strategy not only enhances the scientific rigor of the drug discovery process but also provides a deeper understanding of the compound's mechanism of action, which is critical for its eventual therapeutic application.

References

A Comparative Guide to the Biological Targets of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes. The strategic placement of substituents on this core structure can fine-tune its biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive literature review of the biological targets of 1H-pyrrolo[2,3-b]pyridine derivatives, with a specific focus on the predicted impact of 4-chloro and 3-nitro substitutions. While direct experimental data for this specific substitution pattern is limited, this guide will offer a comparative analysis based on the known activities of related compounds and fundamental principles of medicinal chemistry.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor Template

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key kinase targets implicated in oncology and inflammatory diseases. The nitrogen atom at position 7 allows for a crucial hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Several studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. For instance, a series of these derivatives have shown significant activity against FGFR1, 2, and 3.[1][2] One notable compound, 4h , exhibited impressive inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[2] This compound was also shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[2]

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

CDK8 is a key regulator of transcription and has been identified as a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective type II CDK8 inhibitor with an IC50 value of 48.6 nM.[3] This compound demonstrated significant in vivo tumor growth inhibition in colorectal cancer xenograft models and was found to downregulate the WNT/β-catenin signaling pathway.[3]

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase families as well. Derivatives have been developed as inhibitors of:

  • Traf2 and Nck-interacting kinase (TNIK): Potent TNIK inhibitors with IC50 values in the low nanomolar range have been synthesized, showing potential for the treatment of colorectal cancer.[4]

  • Ataxia-Telangiectasia Mutated (ATM) kinase: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors, a promising target for cancer therapy.[2]

The Influence of 4-Chloro and 3-Nitro Substitutions: A Predictive Analysis

While direct experimental data on the biological targets of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives is not extensively available in the current literature, we can infer their potential effects based on established medicinal chemistry principles.

The Role of the 4-Chloro Substituent

The introduction of a chlorine atom can significantly impact a molecule's physicochemical properties and its interaction with biological targets.

  • Lipophilicity and Oral Absorption: A chloro group generally increases the lipophilicity of a molecule, which can enhance its membrane permeability and oral absorption.[5]

  • Target Engagement: The position of the chloro substituent is critical. Depending on the topology of the target's binding site, it can either form favorable hydrophobic interactions or create steric hindrance. In some cases, a chloro group at a specific position has been shown to be crucial for biological activity.

The Role of the 3-Nitro Substituent

The nitro group is a strong electron-withdrawing group with distinct properties that can modulate biological activity.[6]

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the electronic distribution within the pyrrolopyridine ring system, potentially affecting its pKa and hydrogen bonding capabilities.[6] This can lead to altered binding affinities for target proteins.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming additional interactions within a target's binding pocket and enhancing potency.

  • Bioactivation and Toxicity: It is important to note that nitroaromatic compounds can sometimes be associated with toxicity due to in vivo reduction to reactive intermediates.[4] Careful evaluation of the metabolic fate of such compounds is crucial during drug development.

Comparative Performance: A Data-Driven Overview

To provide a quantitative comparison, the following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. It is important to reiterate that these are not 4-chloro-3-nitro substituted derivatives, but they provide a baseline for the potential potency of this chemical class.

Compound IDTarget KinaseIC50 (nM)Cell Line/AssayReference
4h FGFR17Enzymatic Assay[2]
FGFR29Enzymatic Assay[2]
FGFR325Enzymatic Assay[2]
22 CDK848.6Enzymatic Assay[3]
TNIK Inhibitor TNIK<10Enzymatic Assay[4]
ATM Inhibitor ATMPotent InhibitionCellular Assay[2]

Experimental Protocols: A Guide to Key Assays

The evaluation of kinase inhibitors relies on robust and reproducible experimental methods. Below are detailed, step-by-step protocols for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

dot

Kinase_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade cluster_Nuclear Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds & Activates Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor This compound Derivative (Hypothesized Target) Inhibitor->Receptor Inhibits Inhibitor->Kinase1 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.